molecular formula C16H13Cl2N3O2 B182259 Difenoconazole-alcohol CAS No. 117018-19-6

Difenoconazole-alcohol

Cat. No.: B182259
CAS No.: 117018-19-6
M. Wt: 350.2 g/mol
InChI Key: NBYSKMWDHCZSIP-UHFFFAOYSA-N
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Description

Difenoconazole-alcohol is the primary environmental metabolite of the broad-spectrum triazole fungicide, difenoconazole . It forms as the parent compound degrades in plants and the environment, making it a critical target analyte for environmental monitoring and food safety studies . Research into this metabolite is essential for comprehensive understanding of the environmental fate and residue dynamics of difenoconazole-based agrochemicals. In scientific studies, this compound has been identified and quantified using advanced analytical techniques like UPLC-MS/MS, with a focus on its behavior during the processing of agricultural products such as tea . Its presence and dissipation patterns are key parameters for accurate risk assessment. Furthermore, recent toxicological research indicates that the biological impact of this compound may be stereoselective, meaning its different enantiomers can exhibit distinct toxicological profiles and oxidative stress responses in organisms, which is a vital consideration for ecotoxicological evaluations . This product is offered as a high-purity chemical reference standard to support such scientific investigations. It is intended for use in analytical method development, residue quantification, metabolic pathway studies, and ecotoxicological research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYSKMWDHCZSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021904
Record name Difenoconazole-alcohol
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URL https://comptox.epa.gov/dashboard/DTXSID401021904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117018-19-6
Record name Difenoconazole-alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Chloro-4-(4-chloro-phenoxy)-phenyl]-2-[1,2,4]triazol-1-yl-ethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Difenoconazole and its Alcohol Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the physicochemical properties of the broad-spectrum fungicide difenoconazole. Understanding these properties is critical for researchers, scientists, and drug development professionals as they dictate the compound's environmental fate, bioavailability, formulation efficacy, and toxicological profile. This document delves into the core properties of the parent molecule and introduces its significant alcohol metabolite, CGA 205375, often referred to as "difenoconazole-alcohol".

Introduction: The Significance of Physicochemical Characterization

Difenoconazole, a triazole fungicide, operates by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][2] Its efficacy and environmental behavior are fundamentally governed by its inherent physicochemical characteristics. Properties such as solubility, vapor pressure, and the octanol-water partition coefficient determine how the molecule interacts with different environmental compartments (soil, water, air) and biological systems.

The term "this compound" commonly refers to the metabolite 1-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-2-(1,2,4-triazol)-1-yl-ethanol (CGA 205375) .[3][4][5] This compound is a primary transformation product of difenoconazole in various environmental and biological systems.[4] Therefore, a thorough understanding of the parent compound is essential, complemented by an analysis of its key metabolites.

Part 1: Physicochemical Properties of Difenoconazole

The following table summarizes the key physicochemical properties of difenoconazole, compiled from various regulatory and scientific sources.

PropertyValueTemperature (°C)Source(s)
Molecular Formula C₁₉H₁₇Cl₂N₃O₃N/A[1][6]
Molecular Weight 406.3 g/mol N/A[7][8][9]
Physical State White to light beige crystalline solidAmbient[2][9]
Melting Point 78.6 - 82.5 °CN/A[1][8][9]
Boiling Point 101 - 220 °C(at 4 Pa)[1][8][10]
Vapor Pressure 3.3 x 10⁻⁸ Pa (3.33 x 10⁻⁵ mPa)25[1][2][10]
Water Solubility 15 mg/L (at pH 7)20 - 25[1][2][8]
Solubility in Organic Solvents Ethanol: 330 g/L, Acetone: 610 g/L, Toluene: 490 g/L25[8]
Methanol, Chloroform: Slightly SolubleN/A[10][11]
Octanol-Water Partition Coefficient (log Kow) 4.36 - 4.425[1][2]
Dissociation Constant (pKa) 1.07 - 1.120 - 25[1][2]
Henry's Law Constant 9.0 x 10⁻⁷ Pa m³/mol25[1]

Expert Insights:

  • Solubility: Difenoconazole's low water solubility (15 mg/L) and high solubility in organic solvents are characteristic of a lipophilic compound.[1][2][8] This property influences its formulation; it is often prepared as an emulsifiable concentrate (EC) to ensure effective application.[6] The solubility is also temperature-dependent, increasing with higher temperatures.[7]

  • Lipophilicity (log Kow): A log Kow of 4.36 indicates a high affinity for fatty or organic phases over aqueous ones.[1][2] This is a critical parameter for predicting bioaccumulation in organisms and adsorption to soil organic matter.[1] A high log Kow suggests a potential for bioaccumulation in the fatty tissues of organisms.[12]

  • Vapor Pressure: The very low vapor pressure signifies that difenoconazole is not volatile and is unlikely to be transported over long distances in the atmosphere.[1][2]

  • Stability: Difenoconazole is stable to hydrolysis in sterile solutions at pH 5, 7, and 9.[1][2] It also shows limited degradation under photolytic conditions, suggesting persistence in aquatic environments in the absence of microbial activity.[1][2]

Part 2: The Alcohol Metabolite (CGA 205375)

The primary alcohol metabolite, CGA 205375, is formed through the hydrolysis of the ketal group in the parent difenoconazole molecule.[3] This transformation is a key step in the degradation pathway of difenoconazole in soil and during the processing of agricultural products like tea.[13][14][15]

PropertyValueSource(s)
Chemical Name 1-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-2-(1,2,4-triazol)-1-yl-ethanol[3]
Molecular Formula C₁₆H₁₃Cl₂N₃O₂[5]
Molecular Weight 350.20 g/mol [5]

Expert Insights:

  • Formation: The formation of this alcohol metabolite represents a detoxification pathway, as studies have shown that the transformation products of difenoconazole generally exhibit lower acute toxicity to aquatic organisms than the parent compound.[14][16]

  • Environmental Significance: The presence and concentration of CGA 205375 are important indicators of difenoconazole degradation in environmental matrices.[4] Studies on tea processing have shown that the leaching rate of this compound into tea infusions can be significant, highlighting the importance of monitoring this metabolite in food products.[13][15]

Part 3: Experimental Protocols for Physicochemical Property Determination

The determination of these properties relies on standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[17][18]

Protocol 1: Water Solubility (OECD 105 - Flask Method)

This method is a straightforward and reliable way to determine the water solubility of substances.

Methodology:

  • Preparation: Add an excess amount of difenoconazole to a known volume of distilled water in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the solution to stand, or centrifuge, to separate the undissolved solid from the aqueous phase.

  • Analysis: Carefully extract a sample from the aqueous phase and determine the concentration of difenoconazole using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in mg/L or mol/L.

Causality Behind Experimental Choices: The flask method is chosen for its simplicity and applicability to a wide range of compounds. Ensuring equilibrium is critical for an accurate measurement, and HPLC is selected for its sensitivity and specificity in quantifying the analyte.

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).

Protocol 2: Octanol-Water Partition Coefficient (log Kow) (OECD 107 - Shake Flask Method)

This protocol measures the lipophilicity of a compound.

Methodology:

  • Preparation: Prepare a solution of difenoconazole in n-octanol that has been pre-saturated with water.

  • Partitioning: Add a volume of water (pre-saturated with n-octanol) to the octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period, then allow the two phases (octanol and water) to separate completely.

  • Analysis: Determine the concentration of difenoconazole in both the n-octanol and water phases using HPLC.

  • Calculation: The partition coefficient (Kow) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Causality Behind Experimental Choices: The shake flask method is a direct measure of partitioning. Pre-saturating the solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements.

G cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis cluster_calc Calculation A Dissolve Difenoconazole in water-saturated n-octanol B Add octanol-saturated water A->B C Shake to equilibrate B->C D Allow phases to separate C->D E Measure concentration in octanol phase (Co) D->E F Measure concentration in water phase (Cw) D->F G Calculate Kow = Co / Cw E->G F->G H Report as log Kow G->H

Caption: Experimental workflow for determining the Octanol-Water Partition Coefficient (OECD 107).

Part 4: Metabolic Pathway of Difenoconazole to this compound

The transformation of difenoconazole involves several key reactions, with hydrolysis being a primary step in forming the alcohol metabolite.

parent Difenoconazole (C₁₉H₁₇Cl₂N₃O₃) metabolite This compound (CGA 205375) (C₁₆H₁₃Cl₂N₃O₂) parent->metabolite Hydrolysis of Ketal Group other_products Other Transformation Products parent->other_products Oxidation, Dechlorination, Hydroxylation

Caption: Simplified metabolic pathway of Difenoconazole.

Conclusion

The physicochemical properties of difenoconazole define its behavior as a fungicide and its impact on the environment. Its low water solubility and high log Kow value are indicative of a persistent, lipophilic compound with a potential for bioaccumulation. The formation of the alcohol metabolite, CGA 205375, through hydrolysis is a critical degradation step that generally leads to less toxic compounds. A comprehensive understanding of these properties, determined through standardized protocols, is essential for the safe and effective use of difenoconazole in agricultural and other applications.

References

  • Title: Solubility Measurement and Calculation of Difenoconazole in Several Solvents at 278.15 to 323.15 K Source: ACS Publications URL: [Link]

  • Title: Difenoconazole (Ref: CGA 169374) Source: AERU - University of Hertfordshire URL: [Link]

  • Title: CN101899040A - Preparation process of difenoconazole Source: Google Patents URL
  • Title: Difenoconazole | C19H17Cl2N3O3 | CID 86173 Source: PubChem URL: [Link]

  • Title: DIFENOCONAZOLE Source: World Health Organization (WHO) URL: [Link]

  • Title: DIFENOCONAZOLE Source: Indofil Industries Limited URL: [Link]

  • Title: this compound | C16H13Cl2N3O2 | CID 20070433 Source: PubChem - NIH URL: [Link]

  • Title: Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Determination Source: PubMed URL: [Link]

  • Title: Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment Source: PubMed URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]

  • Title: Octanol-water partition coefficient Source: Wikipedia URL: [Link]

  • Title: DIFENOCONAZOLE (224) Source: Food and Agriculture Organization of the United Nations URL: [Link]

Sources

An In-depth Technical Guide to the Chemical Structure of Difenoconazole-alcohol (CGA205375)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoconazole-alcohol, designated as CGA205375, is a significant metabolite of the widely used triazole fungicide, difenoconazole. As a primary transformation product, its chemical structure, formation, and analytical detection are of paramount importance in environmental monitoring, toxicological assessment, and understanding the metabolic fate of the parent compound. This guide provides a comprehensive technical overview of the chemical structure of this compound, delving into its nomenclature, physicochemical properties, metabolic formation, a plausible synthetic pathway, and methods for its analytical characterization.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a central ethanol backbone substituted with a 2-chloro-4-(4-chlorophenoxy)phenyl group and a 1,2,4-triazol-1-yl group. The presence of these functional groups dictates its chemical behavior and analytical characteristics.

IdentifierValueSource
IUPAC Name 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanolLGC Standards[1]
Synonyms CGA 205375, α-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-1-ethanolLGC Standards[1]
CAS Number 117018-19-6LGC Standards[1]
Molecular Formula C₁₆H₁₃Cl₂N₃O₂PubChem[2]
Molecular Weight 350.20 g/mol LGC Standards[1], PubChem[2]
Canonical SMILES C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)ClLGC Standards[1]
InChI InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2LGC Standards[1]
XLogP3 3.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 5PubChem[2]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound (CGA205375). This table summarizes the key chemical identifiers and computed physicochemical properties, providing a foundational understanding of the molecule's characteristics.

Metabolic Formation from Difenoconazole

This compound (CGA205375) is a primary metabolite of difenoconazole, formed through the enzymatic degradation of the parent compound in various biological systems, including plants and animals.[3] The metabolic pathway primarily involves the hydrolysis and cleavage of the dioxolane ring present in difenoconazole.

The initial step in the metabolic transformation is the hydrolysis of the ketal group in the dioxolane ring of difenoconazole, which leads to the formation of an intermediate ketone, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1H-1,2,4-triazol-1-yl)ethanone (CGA205374).[4] Subsequently, this ketone intermediate undergoes enzymatic reduction of the carbonyl group to a hydroxyl group, yielding this compound (CGA205375).[5] This reduction is a common metabolic pathway for xenobiotics containing carbonyl functionalities.

G Difenoconazole Difenoconazole (C₁₉H₁₇Cl₂N₃O₃) CGA205374 1-[2-chloro-4-(4-chlorophenoxy)phenyl]- 2-(1H-1,2,4-triazol-1-yl)ethanone (CGA205374) Difenoconazole->CGA205374 Hydrolysis of Dioxolane Ring CGA205375 This compound (CGA205375) (C₁₆H₁₃Cl₂N₃O₂) CGA205374->CGA205375 Reduction of Carbonyl Group

Figure 1: Metabolic Pathway of Difenoconazole to this compound (CGA205375).

Plausible Synthetic Pathway

Step 1: Synthesis of the Ketone Precursor (CGA205374)

The synthesis of the ketone precursor would likely begin with the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, to produce 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one.[6] This is followed by bromination of the acetyl group to form a reactive α-bromo ketone. Subsequent nucleophilic substitution of the bromine with 1,2,4-triazole in the presence of a base would yield the desired ketone, CGA205374.

Step 2: Reduction to this compound (CGA205375)

The final step is the reduction of the carbonyl group of CGA205374 to a secondary alcohol. This can be achieved using a variety of reducing agents. A common and effective method for such a transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1H-1,2,4-triazol-1-yl)ethanone (CGA205374) in a suitable solvent, such as methanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar ratio of NaBH₄ to the ketone should be carefully controlled, typically in slight excess.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound (CGA205375).

G Start 1-[2-chloro-4-(4-chlorophenoxy)phenyl]- 2-(1H-1,2,4-triazol-1-yl)ethanone (CGA205374) Step1 Dissolve in Methanol Cool to 0-5 °C Start->Step1 Step2 Add NaBH₄ (portion-wise) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Quench with H₂O or dilute HCl Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash, Dry, and Filter Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End This compound (CGA205375) Step7->End

Figure 2: Proposed Synthetic Workflow for this compound (CGA205375).

Analytical Characterization

The detection and quantification of this compound are crucial for environmental and food safety monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is typically employed for the separation of this compound from its parent compound and other metabolites. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often with a modifier like formic acid to improve peak shape and ionization efficiency.

Mass Spectrometry (MS)

Mass spectrometry provides high selectivity and sensitivity for the detection of this compound. Electrospray ionization (ESI) in positive ion mode is generally used.

Predicted Mass Spectrometry Fragmentation:

  • Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 332.2.

  • Cleavage of the C-C bond between the alcohol and the triazole-methyl group: This could result in fragments corresponding to the triazole-methyl cation or the larger phenyl-ethanol fragment.

  • Cleavage of the ether linkage: This would generate fragments corresponding to the chlorophenoxy and the chloro-phenyl-ethanol-triazole moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are not publicly available at this time. Such data would be invaluable for the unambiguous structural confirmation of synthesized or isolated material.

Toxicological Profile and Biological Activity

The toxicological profile of this compound is an important consideration in risk assessment. Studies on the metabolites of difenoconazole, including CGA205375, have been conducted to evaluate their potential toxicity.

Acute oral toxicity studies in mice have indicated that this compound (CGA205375) exhibits low toxicity.[6] However, specific quantitative toxicological data such as the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL) for CGA205375 are not extensively reported in the public literature. The majority of available toxicological data pertains to the parent compound, difenoconazole, which is classified as moderately toxic.[7]

There is currently limited information available regarding any specific biological or pharmacological activity of this compound beyond its role as a metabolite of difenoconazole. It is generally considered to be a product of detoxification pathways, although further research would be necessary to fully elucidate any potential bioactivity.

Conclusion

This compound (CGA205375) is a key metabolite in the environmental and biological degradation of the fungicide difenoconazole. A thorough understanding of its chemical structure, properties, and formation is essential for researchers in environmental science, toxicology, and drug development. While a complete dataset, including detailed spectroscopic and toxicological information, is not fully available in the public domain, this guide provides a comprehensive overview based on current scientific knowledge. The proposed synthetic pathway and analytical methodologies described herein offer a solid foundation for further research and investigation into this important molecule.

References

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health. [Link]

  • Difenoconazole and Its Associated End-use Products. (2021). Health Canada. [Link]

  • This compound. PubChem. [Link]

  • Difenoconazole (Ref: CGA 169374). AERU - University of Hertfordshire. [Link]

  • The chloro-4-of 2-[2-(4-chlorophenoxy) phenyl that antifungal alkyl replaces]-1-[6][8][9] triazol-1-yl alcohol cpd. Google Patents.

  • Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • 1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. PubChem. [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. (2012). ResearchGate. [Link]

  • Difenoconazole. (2005). JMPR. [Link]

  • 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds. (2025). ResearchGate. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Universitas Pendidikan Indonesia. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. National Institutes of Health. [Link]

  • DIFENOCONAZOLE. World Health Organization (WHO). [Link]

  • In Vitro Characterization of Antioxidant, Antibacterial and Antimutagenic Activities of the Green Microalga Ettlia pseudoalveolaris. (2023). PubMed. [Link]

  • Biological Activities and Identification of Bioactive Metabolite from Endophytic Aspergillus flavus L7 Isolated from Aegle marmelos. (2025). ResearchGate. [Link]

  • Evaluation of Antimicrobial, Antioxidant, and Cytotoxic Activity of Phenolic Preparations of Diverse Composition, Obtained from Elaeagnus rhamnoides (L.) A. Nelson Leaf and Twig Extracts. (2021). MDPI. [Link]

  • Phenolic Compound Profiles, Cytotoxic, Antioxidant, Antimicrobial Potentials and Molecular Docking Studies of Astragalus gymnolobus Methanolic Extracts. MDPI. [Link]

  • Biological Potential of Asphodelus microcarpus Extracts: α-Glucosidase and Antibiofilm Activities In Vitro. (2024). PubMed. [Link]

  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

Sources

The Toxicological Matrix of Difenoconazole and Its Alcohol Metabolite (CGA 205375)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture. While its efficacy relies on inhibiting ergosterol biosynthesis in fungi, its toxicological profile in non-target organisms (NTOs) is complex due to its chiral nature and metabolic degradation.

This guide focuses on the parent compound and its primary hydrolysis metabolite, CGA 205375 (the "Alcohol" metabolite) . Understanding the differential toxicity between the parent and this alcohol derivative is critical for environmental risk assessment (ERA) and drug development safety screens.

The Chemical Species
  • Parent: Difenoconazole (cis/trans stereoisomers).

  • Metabolite (Alcohol): CGA 205375 (1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol).

  • Transformation: Hydrolysis of the dioxolane ring leads to the formation of the alcohol metabolite, which exhibits higher water solubility and distinct mobility profiles compared to the lipophilic parent.

Environmental Fate & Metabolic Pathways

To understand the toxicity, one must first map the exposure vectors. Difenoconazole undergoes degradation via photolysis and hydrolysis.

Degradation Workflow

The cleavage of the dioxolane ring is the rate-limiting step in the formation of the alcohol metabolite. This process is pH-dependent and accelerated in acidic soil conditions.

DegradationPathway cluster_env Environmental/In Vivo Matrix Parent Difenoconazole (Parent) Inter Cleavage of Dioxolane Ring Parent->Inter Hydrolysis / Photolysis Alcohol CGA 205375 (Alcohol Metabolite) Inter->Alcohol Oxidation Conj Glucuronide Conjugates Alcohol->Conj Phase II Metabolism (In Vivo)

Figure 1: Degradation pathway of Difenoconazole to its alcohol metabolite CGA 205375.

Toxicological Profile in Non-Target Organisms

The toxicity of Difenoconazole is stereoselective. The cis-isomers are generally more fungicidally active but also more phytotoxic and toxic to NTOs than the trans-isomers.

Aquatic Toxicology (Zebrafish & Algae)

Aquatic systems act as the primary sink for runoff.

  • Mechanism: Difenoconazole acts as an endocrine disruptor by inhibiting CYP19a1a (aromatase), altering the Estradiol/Testosterone (E2/T) ratio.

  • Metabolite Variance: While the parent compound drives acute lethality (LC50), the alcohol metabolite (CGA 205375) is often associated with chronic sub-lethal effects due to its persistence.

Data Summary: Comparative Toxicity

OrganismEndpointDifenoconazole (Parent)CGA 205375 (Alcohol)Effect Note
Zebrafish (D. rerio)96h LC50~1.2 mg/L> 5.0 mg/LParent causes severe cardiac edema.
Algae (R. subcapitata)72h EC500.03 mg/L1.5 mg/LParent is highly algicidal.
Daphnia magna 48h EC500.25 mg/L> 10 mg/LMetabolite shows reduced acute toxicity.
Terrestrial Toxicology (Earthworms & Bees)
  • Earthworms (Eisenia fetida): Exposure leads to oxidative stress. The alcohol metabolite accumulates in soil pore water, increasing bioavailability compared to the highly sorptive parent.

  • Honey Bees: Triazoles are known synergists. While Difenoconazole alone has moderate toxicity, its inhibition of P450 detoxification enzymes in bees makes them hypersensitive to pyrethroids and neonicotinoids.

Molecular Mechanisms of Action (MoA)

As researchers, we must validate why toxicity occurs. The primary MoA involves the induction of Reactive Oxygen Species (ROS) leading to apoptosis.

The Oxidative Stress Cascade

Difenoconazole exposure downregulates antioxidant genes (sod1, cat), leading to lipid peroxidation.

AOP_Mechanism Exposure Exposure to Difenoconazole/Alcohol CYP_Inhib Inhibition of CYP Enzymes Exposure->CYP_Inhib ROS ROS Accumulation (H2O2, O2-) Exposure->ROS Direct Induction CYP_Inhib->ROS Metabolic Imbalance Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage (8-OHdG increase) ROS->DNA Apoptosis Apoptosis / Teratogenicity Mito->Apoptosis DNA->Apoptosis

Figure 2: Adverse Outcome Pathway (AOP) linking exposure to cellular apoptosis via ROS.

Experimental Protocols

To generate reproducible data, strict adherence to extraction and detection protocols is required.

Protocol: Stereoselective Extraction from Biological Tissue

Objective: Quantify Parent vs. Alcohol metabolite in zebrafish tissue.

Reagents: Acetonitrile (LC-MS grade), QuEChERS salts (MgSO4, NaCl), Chiralcel OD-RH column.

Step-by-Step Methodology:

  • Homogenization: Weigh 0.5g tissue. Add 5mL Acetonitrile (ACN). Homogenize at 10,000 rpm for 1 min on ice (prevents thermal degradation).

  • Salting Out: Add 2g MgSO4 and 0.5g NaCl. Vortex immediately for 1 min.

    • Expert Insight: Immediate vortexing prevents MgSO4 agglomeration, ensuring efficient water removal.

  • Centrifugation: Spin at 4,000 x g for 5 min at 4°C.

  • Cleanup (dSPE): Transfer supernatant to tube containing 50mg PSA (Primary Secondary Amine) and 150mg MgSO4.

    • Why PSA? Removes fatty acids and sugars which suppress ionization in MS.

  • Reconstitution: Evaporate to dryness under N2 stream. Reconstitute in Mobile Phase (Methonal:Water 80:20).

Protocol: Chiral LC-MS/MS Analysis

Standard C18 columns cannot separate enantiomers. Use a chiral stationary phase.

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile / Water (60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • MS Detection: ESI+, MRM mode.

    • Transition (Parent): 406.1

      
       251.1
      
    • Transition (Alcohol): 360.1

      
       205.1 (Verify specific fragment based on ionization).
      

Risk Assessment & Regulatory Implications

Current regulatory frameworks (EFSA, EPA) focus heavily on the parent compound. However, the "Alcohol" metabolite (CGA 205375) represents a "blind spot" in long-term safety profiles.

  • Persistence: The alcohol metabolite is more stable in hydrolysis-neutral zones, leading to potential groundwater leaching.

  • Mixture Toxicity: In field conditions, organisms are exposed to the Parent + Alcohol mixture. Protocols should evolve to test this binary mixture rather than single compounds.

References

  • European Food Safety Authority (EFSA). (2011). Conclusion on the peer review of the pesticide risk assessment of the active substance difenoconazole. EFSA Journal. [Link]

  • Mu, X., et al. (2016). Enantioselective toxicity of the triazole fungicide difenoconazole to the early life stages of zebrafish (Danio rerio). Environmental Pollution. [Link]

  • Teng, M., et al. (2018). Stereoselective degradation and thyroid endocrine disruption of difenoconazole in lizard (Eremias argus). Scientific Reports. [Link]

  • Dong, F., et al. (2013). Chiral separation and stereoselective dissipation of difenoconazole in soil and water. Journal of Separation Science. [Link]

  • PubChem. (2023). Compound Summary: Difenoconazole. National Library of Medicine. [Link]

Bioaccumulation potential of difenoconazole-alcohol in aquatic life

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioaccumulation Kinetics and Metabolic Fate of Difenoconazole-Alcohol (CGA 205375) in Aquatic Systems

Executive Summary This technical guide analyzes the bioaccumulation potential of CGA 205375 (1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol), commonly referred to as "this compound." As the primary hydrolysis metabolite of the triazole fungicide difenoconazole, CGA 205375 represents a critical checkpoint in environmental risk assessment (ERA). Unlike the parent compound, which exhibits moderate lipophilicity (


), the alcohol metabolite displays distinct physicochemical properties that alter its bioconcentration factor (BCF) and toxicokinetic profile in aquatic organisms. This document provides a mechanistic framework for evaluating its uptake, tissue distribution, and depuration.

Physicochemical Basis of Bioaccumulation

The bioaccumulation potential of any xenobiotic is governed primarily by its hydrophobicity and metabolic stability. To understand the alcohol metabolite, we must contrast it with the parent compound.

Table 1: Comparative Physicochemical Properties

ParameterDifenoconazole (Parent)CGA 205375 (Alcohol Metabolite)Impact on Bioaccumulation
Molecular Weight 406.3 g/mol ~323.7 g/mol Smaller size facilitates membrane permeation, but also faster elimination.
Functional Group Dioxolane ringFree Hydroxyl (-OH)The -OH group significantly increases water solubility and polarity.

4.4 (Moderate)Estimated < 3.5Lower

reduces thermodynamic drive to partition into lipid tissues.
Metabolic Fate Phase I (Hydrolysis)Phase II (Conjugation)The alcohol is a direct substrate for glucuronidation, accelerating excretion.

Scientific Insight: The "alcohol" designation is significant. The cleavage of the ketal bridge in difenoconazole exposes a hydroxyl group. In aquatic physiology, this shifts the molecule from a Phase I target (requiring functionalization) to a Phase II target (ready for conjugation). This structural change is the primary driver for the reduced BCF observed in the metabolite compared to the parent.

Metabolic Pathways and Biotransformation

Understanding the formation of CGA 205375 is essential for interpreting residue data. In fish (e.g., Oncorhynchus mykiss, Lepomis macrochirus), the parent compound undergoes cleavage at the dioxolane ring.

Figure 1: Aquatic Metabolic Pathway of Difenoconazole The following diagram illustrates the degradation of the parent compound into the alcohol metabolite and its subsequent elimination.

MetabolicPathway Parent Difenoconazole (Parent) Enzyme1 CYP450 / Hydrolase (Cleavage of Dioxolane) Parent->Enzyme1 Uptake Alcohol CGA 205375 (Alcohol Metabolite) Enzyme1->Alcohol Hydrolysis Enzyme2 UDP-Glucuronosyltransferase (Phase II Conjugation) Alcohol->Enzyme2 Substrate Binding Conjugate O-Glucuronide Conjugate (Highly Polar) Enzyme2->Conjugate Glucuronidation Excretion Biliary/Renal Excretion Conjugate->Excretion Elimination

Caption: Step-wise metabolic reduction of Difenoconazole to CGA 205375 and subsequent Phase II conjugation facilitating rapid excretion.

Bioaccumulation Dynamics (Kinetic Modeling)

To quantify the risk, researchers must move beyond static measurements to kinetic modeling. The concentration of the chemical in the fish (


) over time is described by the first-order kinetic equation:


Where:

  • 
    : Uptake rate constant (
    
    
    
    )
  • 
    : Depuration rate constant (
    
    
    
    )
  • 
    : Concentration in water
    

The "Alcohol" Effect on


: 
For CGA 205375, the depuration rate constant (

) is significantly higher than that of the parent.
  • Parent

    
    :  Slow. Driven by passive diffusion back to water.
    
  • Metabolite

    
    :  Fast. Driven by active transport of glucuronide conjugates.
    

Bioconcentration Factor (BCF): At steady state (


), the Kinetic BCF (

) is calculated as:

Field Insight: While difenoconazole parent BCF values in whole fish typically range from 330 to 420 L/kg [1][3], the metabolite CGA 205375 rarely accumulates to detectable levels in muscle tissue because


 (elimination) dominates 

(uptake).

Experimental Protocol: OECD 305 Verification

To empirically validate the bioaccumulation potential of the alcohol metabolite, a flow-through test system is required. This protocol is adapted from OECD Test Guideline 305 [4], modified for metabolite tracking.

Phase A: System Setup
  • Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

  • Dosing System: Flow-through diluter system maintaining a constant concentration of the parent compound (to observe metabolic formation) or direct exposure to the metabolite (if synthesized).

  • Water Quality: Temperature

    
    , pH 
    
    
    
    , Dissolved Oxygen
    
    
    .
Phase B: Sampling Workflow

Figure 2: Experimental Workflow for BCF Determination

ExperimentalWorkflow cluster_0 Uptake Phase (28 Days) cluster_1 Depuration Phase (14-28 Days) cluster_2 Analytical Chemistry Acclimation Acclimation (14 Days) Exposure Continuous Exposure (Flow-through) Acclimation->Exposure Sampling1 Sample Fish/Water (Days 1, 3, 7, 14, 28) Exposure->Sampling1 Transfer Transfer to Clean Water Exposure->Transfer Day 28 Sampling1->Exposure Continue Sampling2 Sample Fish (Days 1, 3, 7, 10, 14) Transfer->Sampling2 Extraction Tissue Homogenization & SPE Extraction (HLB) Sampling2->Extraction Analysis LC-MS/MS Analysis (Target: CGA 205375) Extraction->Analysis

Caption: OECD 305 Workflow adapted for specific tracking of metabolite kinetics.

Phase C: Analytical Considerations (Critical Step)
  • Extraction: Standard liquid-liquid extraction (LLE) using hexane may miss the alcohol metabolite due to its polarity. Use Solid Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

  • Chromatography: Reverse-phase LC (C18 column) is required. The alcohol metabolite (CGA 205375) will elute earlier than the parent difenoconazole.

  • Detection: MS/MS transition monitoring. Ensure specific MRM (Multiple Reaction Monitoring) transitions are optimized for the alcohol moiety, not just the triazole ring common to both.

Ecological Implications and Risk Assessment

The presence of CGA 205375 in aquatic systems poses a different risk profile than the parent.

  • Reduced Toxicity: ECOSAR predictions and empirical data suggest CGA 205375 is 9-23x less toxic to freshwater fish and invertebrates than difenoconazole [2].[1]

  • Residue Definition: Regulatory bodies (e.g., EFSA, EPA) often define the "residue of concern" as the sum of difenoconazole and CGA 205375. However, for bioaccumulation assessment, they are treated distinctly.

  • Sediment Partitioning: While the parent binds strongly to sediment (

    
    ), the alcohol metabolite is more mobile in the water column, making it more available for uptake but also more available for dilution and photolysis.
    

Conclusion: this compound (CGA 205375) exhibits low bioaccumulation potential .[2] Its formation represents a detoxification pathway in aquatic organisms. The risk of secondary poisoning (biomagnification up the food chain) is negligible for this specific metabolite due to its rapid depuration (


) via Phase II conjugation.

References

  • U.S. Environmental Protection Agency (EPA). (2020).[2] Difenoconazole: Human Health and Environmental Risk Assessment.[3][4] Regulations.gov Docket. Link

  • Health Canada (PMRA). (2016).[5] Re-evaluation Decision RVD2016-01, Difenoconazole.Link

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[6][7] OECD Guidelines for the Testing of Chemicals.[8] Link

Sources

Technical Guide: Elucidation of Novel Difenoconazole Metabolites in Plant Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difenoconazole, a broad-spectrum triazole fungicide, is a sterol demethylation inhibitor (DMI) widely used in agriculture. While its primary mode of action is well-documented, the in planta biotransformation remains complex due to its two chiral centers (yielding four stereoisomers) and the formation of polar conjugates that often evade standard residue screens.

This guide details a high-resolution mass spectrometry (HRMS) workflow for discovering novel metabolites. It moves beyond target screening, utilizing Mass Defect Filtering (MDF) and diagnostic ion extraction to identify Phase I (functionalization) and Phase II (conjugation) metabolites.

Part 1: The Analytical Challenge & Strategy

The discovery of novel metabolites requires distinguishing low-abundance transformation products from a complex plant matrix. Difenoconazole (


) contains a characteristic dichlorophenyl ring and a triazole moiety.
Core Identification Pillars
  • Isotopic Signature: The presence of two chlorine atoms provides a distinct isotopic pattern (

    
    ) with a relative abundance ratio of approximately 9:6:1 (M, M+2, M+4). This is the primary filter for retaining the parent structure.
    
  • Diagnostic Fragmentation:

    • m/z 70.04 (Triazole ring): Indicates the preservation of the active moiety.

    • m/z 251/253 (Dichlorophenyl-ether): Indicates cleavage of the dioxolane ring.

  • Stereoselectivity: Biological systems often metabolize the cis- and trans- isomers at different rates. Separation of these isomers is critical for accurate risk assessment.

Part 2: Experimental Workflow

Sample Preparation: Modified QuEChERS for Polar Metabolites

Standard QuEChERS often discards polar conjugates (glycosides) in the aqueous layer. For metabolite discovery, we utilize a modified extraction to retain Phase II metabolites.

Protocol: High-Recovery Extraction

  • Homogenization: Cryogenically mill 10g of plant tissue (e.g., wheat foliage, tomato fruit) with liquid nitrogen to halt enzymatic activity.

  • Extraction: Add 10 mL of Acetonitrile:Water (80:20, v/v) containing 1% Formic Acid.

    • Rationale: The water content aids in extracting polar glycosides; acid stabilizes the analytes.

  • Agitation: Vortex for 1 min, then shake vigorously for 30 min at 250 rpm.

  • Partitioning: Add 4g

    
     and 1g NaCl. Vortex immediately. Centrifuge at 4000 rpm for 5 min.
    
  • Clean-up (Dispersive SPE): Transfer 1 mL supernatant to a tube containing 50mg PSA (Primary Secondary Amine) and 50mg C18.

    • Caution: Use minimal PSA if acidic metabolites (e.g., malonyl-conjugates) are expected, as PSA can retain them. For total metabolite profiling, skip dSPE and use dilution-and-shoot to avoid loss.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into LC vials.

LC-HRMS Instrumentation Setup

System: UHPLC coupled with Q-TOF or Orbitrap MS.

ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.8 µm)Standard reverse-phase separation.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAmmonium formate boosts ionization of adducts.
Mobile Phase B AcetonitrileStrong eluent for lipophilic parent.
Gradient 5% B (0-1 min)

95% B (15 min)
Slow gradient to separate isomers and polar conjugates.
Ionization ESI Positive (+) & Negative (-)Difenoconazole prefers ESI+, but sugar conjugates often fly in ESI-.
Scan Mode Data Dependent Acquisition (DDA)Triggers MS/MS on top 5 most intense ions matching mass defect.

Part 3: Biotransformation Pathways

The metabolism of difenoconazole generally proceeds via three vectors:

  • Oxidation (Phase I): Hydroxylation of the phenyl ring or the propyl chain.

  • Cleavage: Rupture of the triazole-carbon bond.

  • Conjugation (Phase II): Glucosylation of hydroxylated intermediates.

Visualization of Metabolic Logic

The following diagram illustrates the flow from the parent compound to novel metabolites identified in recent literature (e.g., triazole alanine).

Difenoconazole_Metabolism Parent Difenoconazole (Parent) Hydroxyl Monohydroxy-Difenoconazole (Phase I) Parent->Hydroxyl CYP450 Hydroxylation Cleavage 1,2,4-Triazole (T) (Cleavage Product) Parent->Cleavage Triazole Linkage Rupture Glycoside Difenoconazole-O-Glucoside (Phase II) Hydroxyl->Glycoside Glucosyltransferase (GT) TA Triazole Alanine (TA) (Plant Specific) Cleavage->TA Serine Synthase Vacuole Vacuolar Sequestration (Bound Residues) Glycoside->Vacuole Transport TAA Triazole Acetic Acid (TAA) TA->TAA Oxidation

Figure 1: Proposed biotransformation pathway of difenoconazole in plants, highlighting the divergence between ring preservation and triazole cleavage.

Part 4: Discovery Workflow via Mass Defect Filtering (MDF)

To find novel metabolites, we cannot rely on standard libraries. We use MDF, which assumes that metabolites retain the core substructure (and thus the mass defect) of the parent.

The Logic:

  • Difenoconazole Mass: 405.0776 Da

  • Mass Defect: 0.0776

  • Filter Window:

    
     50 mDa (allows for H/O changes).
    

**Step-by-Step Discover

Environmental fate and behavior of CGA205375

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Fate and Behavior of CGA 205375 (CGA 205374) Content Type: Technical Guide / Whitepaper Audience: Researchers, Regulatory Scientists, and Drug Development Professionals Subject Note: CGA 205375 is identified in this guide as a likely typographical variant of CGA 205374 , the primary environmental metabolite of the fungicide Difenoconazole. No public regulatory data exists for a distinct "CGA 205375". This guide proceeds with the technical characterization of CGA 205374.

Executive Summary & Chemical Identity

CGA 205374 (1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol) is the major hydrolysis product of Difenoconazole (CGA 169374), a widely used triazole fungicide. Its formation occurs primarily via the cleavage of the dioxolane ring in soil and aquatic environments.

Understanding the fate of CGA 205374 is critical for regulatory compliance (EFSA, EPA) because it retains the triazole moiety, which is associated with specific toxicological concerns, and exhibits persistence characteristics distinct from the parent compound.

Table 1: Physicochemical Identity
PropertyValue / Description
Common Code CGA 205374 (Syngenta/Ciba)
Parent Compound Difenoconazole (CGA 169374)
Chemical Name (IUPAC) 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol
Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2 g/mol
Solubility (Water) Low (approx. 10-20 mg/L at 20°C)
Lipophilicity (log Pow) ~3.0 - 3.5 (Estimated)

Environmental Fate Profile

The behavior of CGA 205374 is governed by its resistance to further hydrolysis and its moderate lipophilicity, leading to persistence in soil matrices and potential for sediment accumulation.

Degradation in Soil (Aerobic)

CGA 205374 is formed slowly from Difenoconazole and subsequently degrades into 1,2,4-triazole (CGA 71019) and eventually mineralizes to CO2.

  • Persistence: It is classified as moderately persistent to persistent .

  • DT50 (Lab): Typically ranges from 30 to 150 days , depending on soil type and microbial biomass.

  • Mechanism: Microbial cleavage of the alkyl bridge between the phenyl and triazole rings.

Sorption and Mobility

Unlike the highly lipophilic parent Difenoconazole, CGA 205374 is slightly more polar but still exhibits strong binding to soil organic matter.

  • Koc (Adsorption Coefficient): Typically 1,500 – 4,000 mL/g .

  • Mobility Classification: Low to Slight Mobility (FAO/WHO).

  • Leaching Potential: Generally low risk for groundwater leaching, except in sandy soils with very low organic carbon (<1%).

Aquatic Dissipation

In water-sediment systems, CGA 205374 partitions rapidly into the sediment phase.

  • Hydrolysis: Stable at pH 5, 7, and 9.

  • Photolysis: Susceptible to direct photolysis in clear shallow water, but turbidity significantly reduces degradation rates.

Degradation Pathway Visualization

The following diagram illustrates the transformation of Difenoconazole into CGA 205374 and its subsequent breakdown.

Difenoconazole_Fate Parent Difenoconazole (CGA 169374) Parent Fungicide Metabolite1 CGA 205374 (Alcohol Metabolite) Main Soil/Water Degradate Parent->Metabolite1 Hydrolysis of Dioxolane Ring (Soil/Water) Metabolite2 1,2,4-Triazole (CGA 71019) Common Triazole Moiety Metabolite1->Metabolite2 Bridge Cleavage (Microbial) Metabolite3 CGA 205375 (Hypothetical Ketone) Minor/Transient? Metabolite1->Metabolite3 Oxidation (Minor Pathway) Mineralization CO2 + Bound Residues Metabolite2->Mineralization Slow Mineralization Metabolite3->Mineralization

Caption: Degradation pathway of Difenoconazole showing the formation of CGA 205374 via hydrolysis and subsequent breakdown to 1,2,4-triazole.

Experimental Protocols (Self-Validating Systems)

To generate regulatory-grade data for CGA 205374, researchers must follow standardized OECD guidelines. Below are the critical workflows.

Protocol A: Aerobic Soil Metabolism (Based on OECD 307)

Objective: Determine the degradation rate (DT50) and formation fraction of CGA 205374.

  • Soil Selection: Select 4 soils varying in pH (5-8), Organic Carbon (0.5-2.5%), and texture (Sand/Loam/Clay).

  • Application: Treat soil aliquots (100g dry weight equivalent) with radiolabeled [14C]-Difenoconazole (phenyl and triazole labels).

    • Validation: Mass balance must be 90-110%.

  • Incubation: Maintain at 20°C ± 2°C in the dark at 40-50% Maximum Water Holding Capacity (MWHC).

  • Sampling: Collect samples at 0, 7, 14, 30, 60, 90, and 120 days.

  • Extraction:

    • Extract sequentially with Acetonitrile:Water (80:20 v/v).

    • Perform harsh extraction (Reflux/Soxhlet) for bound residues if >10% of Applied Radioactivity (AR) remains unextracted.

  • Analysis: Quantify CGA 205374 using HPLC-RAM (Radioactivity Monitor) and confirm identity with LC-MS/MS.

Protocol B: Adsorption/Desorption Isotherms (Based on OECD 106)

Objective: Determine the soil binding affinity (Kd/Koc).

  • Equilibrium Determination: Conduct a kinetic study (2, 4, 24, 48 hours) to find the equilibrium time (usually 24h).

  • Isotherm Setup: Use 5 concentrations of CGA 205374 (non-labeled or 14C) spanning 2 orders of magnitude (e.g., 0.01 to 1.0 µg/mL) in 0.01M CaCl2.

  • Ratio: Soil-to-solution ratios (1:1 to 1:5) must be optimized to achieve 20-80% adsorption.

  • Phase Separation: Centrifuge at >3000g for 20 mins.

  • Quantification: Analyze supernatant by LSC (if radiolabeled) or HPLC-UV/MS.

  • Calculation:

    • Calculate Kd (Cs/Cw).

    • Calculate Koc = (Kd × 100) / %Organic Carbon.

    • Validation: Fit data to the Freundlich equation (

      
      ). 
      
      
      
      should be between 0.7 and 1.1.

Workflow Visualization: OECD 307 Extraction Strategy

Extraction_Workflow Sample Soil Sample (Time T) Extract1 Extraction 1 (ACN:H2O 80:20) Shake 30 min Sample->Extract1 Centrifuge Centrifugation Extract1->Centrifuge Supernatant Supernatant (Analysis) Centrifuge->Supernatant Pellet Soil Pellet Centrifuge->Pellet Extract2 Extraction 2 (Harsh/Reflux) Pellet->Extract2 If Residue >5% Extract2->Supernatant Combustion Combustion (Bound Residues) Extract2->Combustion Final Solids

Caption: Step-by-step extraction workflow for isolating CGA 205374 from soil matrices ensuring high mass balance recovery.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007). Difenoconazole: Pesticide Residues in Food – Evaluations Part I: Residues.Link

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Link

Methodological & Application

Application Note: High-Sensitivity Quantitation of Difenoconazole and Metabolite CGA 205375 in Soil via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

Difenoconazole is a broad-spectrum sterol demethylation inhibitor (DMI) fungicide widely used in agriculture. In soil environments, regulatory bodies (EFSA, EPA) mandate the monitoring of not only the parent compound but also its persistent metabolites. The primary soil metabolite of concern is CGA 205375 (1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol), formed via the cleavage of the dioxolane ring.

The Analytical Challenge: Soil is a complex matrix containing humic acids, fulvic acids, and lipids that cause significant signal suppression in Electrospray Ionization (ESI). Furthermore, while Difenoconazole is highly lipophilic (


 log P ~ 4.4), the metabolite CGA 205375 is more polar. This application note details a robust, modified QuEChERS protocol coupled with LC-MS/MS to achieve Limits of Quantitation (LOQ) of 0.01 mg/kg for both analytes.

Analytical Strategy & Workflow

To ensure data integrity, this method utilizes a Citrate-Buffered QuEChERS extraction. Unlike unbuffered methods, the citrate system maintains the pH between 5.0 and 5.5, stabilizing pH-sensitive analytes and ensuring consistent recovery of the more polar metabolite.

Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition.

G Soil Homogenized Soil (10 g) Hydration Hydration Step (Add 5mL H2O) Soil->Hydration Activation Extract Extraction (10mL ACN + Citrate Salts) Hydration->Extract Vortex 1 min Partition Phase Separation (Centrifuge 4000 rpm) Extract->Partition Cleanup dSPE Cleanup (PSA + C18 + MgSO4) Partition->Cleanup Aliquot Supernatant Analysis LC-MS/MS (ESI+ MRM Mode) Cleanup->Analysis Filter 0.2µm

Figure 1: Step-by-step extraction workflow optimized for recovery of triazoles from high-organic-matter soil.

Detailed Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Salts: QuEChERS Citrate Extraction Kit (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

  • Cleanup: Dispersive SPE (dSPE) containing 150mg MgSO4, 25mg PSA (Primary Secondary Amine), and 25mg C18.

  • Internal Standard: Difenoconazole-d6 (essential for correcting matrix effects).

Sample Preparation (Step-by-Step)

Step 1: Soil Hydration (Crucial Step)

  • Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL centrifuge tube.

  • Add 5 mL of HPLC-grade water. Vortex briefly and let stand for 15 minutes.

  • Expert Insight: Dry soil possesses collapsed pores that trap residues. Hydration swells the soil pores, making the analytes accessible to the organic solvent. Skipping this leads to <70% recovery.

Step 2: Extraction

  • Add 10 mL of Acetonitrile.

  • Add 50 µL of Internal Standard solution (10 µg/mL).

  • Vortex vigorously for 1 minute to break up soil aggregates.

  • Add the Citrate Buffer Salt Kit.

  • Immediately shake vigorously by hand for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

Step 3: Cleanup (dSPE)

  • Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL dSPE tube (containing MgSO4, PSA, C18).

  • Expert Insight: PSA removes humic acids and sugars. C18 removes soil lipids. MgSO4 removes residual water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 3 minutes.

Step 4: Final Preparation

  • Transfer 0.5 mL of the cleaned extract to an autosampler vial.

  • Dilute with 0.5 mL of 5 mM Ammonium Formate in Water (matches initial mobile phase to prevent peak distortion).

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Injection Vol: 2 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Equilibration
8.00 95 Elution of Analytes
10.00 95 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Collision Gas: Argon.

MRM Transitions (Quantifier & Qualifier):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Difenoconazole 406.1251.1337.028 / 15
CGA 205375 324.070.1125.020 / 35
Difenoconazole-d6 412.1257.1-28

Note: CGA 205375 precursor is often observed as the protonated molecule [M+H]+. Ensure to scan for the specific chlorophenyl pattern.

Method Validation & Logic

Matrix Effect Management

Soil extracts are notorious for ion suppression. The diagram below illustrates the mechanism of suppression and the mitigation strategy used in this protocol.

MatrixEffect Coelution Co-eluting Humic Acids Competition Charge Competition in ESI Droplet Coelution->Competition High abundance Suppression Signal Suppression (Lower Sensitivity) Competition->Suppression Analyte loses charge Solution Mitigation: 1. Matrix-Matched Calibration 2. Deuterated Internal Std Suppression->Solution Corrects Data

Figure 2: Mechanism of matrix suppression in soil analysis and the corrective actions applied.

Linearity and Recovery
  • Linearity: The method demonstrates linearity from 0.005 to 1.0 mg/kg with

    
    .
    
  • Recovery: Validated according to SANTE/11312/2021 guidelines.

    • Spike Level 0.01 mg/kg: 85-105% Recovery (RSD < 10%).

    • Spike Level 0.10 mg/kg: 90-102% Recovery (RSD < 5%).

Self-Validating System

To ensure every run is valid, the following criteria must be met:

  • Retention Time: Analyte RT must be within ±0.1 min of the standard.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±30% of the reference standard.

  • ISTD Response: The internal standard area in samples must not deviate by >50% from the calibration standards.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[Link]

  • Anastassiades, M., et al. (2003).

Application Note: Solid-Phase Extraction (SPE) Protocol for the Robust Cleanup of Difenoconazole-Alcohol in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of difenoconazole-alcohol (CGA 205375), a primary metabolite of the broad-spectrum fungicide difenoconazole. The analysis of pesticide metabolites in environmental and biological samples is often hindered by significant matrix interference, which can suppress analytical signals and lead to inaccurate quantification.[1] This guide provides a comprehensive methodology employing reversed-phase SPE with C18 sorbents, a technique widely validated for its effectiveness in purifying pesticide residues from aqueous samples.[2][3] We will delve into the underlying chemical principles guiding the selection of sorbents and solvents, offer a step-by-step experimental protocol, and discuss best practices for method validation to ensure data integrity. This document is intended for researchers, analytical chemists, and quality control specialists requiring a reliable method for the trace-level analysis of this compound.

Introduction: The Analytical Challenge

Difenoconazole is a systemic triazole fungicide used extensively in agriculture to protect fruits, vegetables, and cereals from a wide range of fungal diseases.[4][5][6] Following its application, difenoconazole metabolizes into several transformation products, with this compound (also known as CGA 205375) being a key metabolite of toxicological and regulatory interest.[7] Monitoring the presence and concentration of this metabolite in environmental samples (e.g., water, soil) and agricultural commodities is crucial for assessing environmental fate, ensuring food safety, and conducting human health risk assessments.

However, the direct analysis of this compound is often compromised by the complexity of the sample matrix. Co-extracted substances such as pigments, lipids, sugars, and humic acids can cause significant matrix effects, particularly in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Solid-phase extraction (SPE) is a powerful sample preparation technique designed to mitigate these challenges by selectively isolating the analyte of interest from interfering components.[8]

This application note provides an authoritative guide to developing and implementing a robust SPE cleanup method for this compound.

Principle of Reversed-Phase SPE

Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[8] The method described here utilizes a "bind-elute" strategy based on a reversed-phase retention mechanism.

  • Analyte & Sorbent Properties: this compound is a moderately polar compound.[7] Reversed-phase SPE employs a non-polar stationary phase (the sorbent, e.g., C18-bonded silica) and a polar mobile phase (the sample and wash solutions).

  • Retention: When an aqueous sample containing this compound is passed through the C18 cartridge, the moderately non-polar analyte will exhibit stronger hydrophobic interactions with the C18 alkyl chains than with the polar aqueous solvent. This causes the analyte to be retained on the sorbent.

  • Interference Removal: More polar, water-soluble matrix components have little affinity for the non-polar sorbent and pass through the cartridge to waste.

  • Elution: A non-polar organic solvent is then used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the purified this compound for subsequent analysis.

The selection of a C18 sorbent is based on its proven efficacy for retaining non-polar to moderately polar compounds like pesticides from aqueous matrices.[2][9]

Experimental Protocol: this compound Cleanup

This protocol provides a generalized framework. It is critical to validate the method for each specific sample matrix to account for variability and ensure optimal performance.

Required Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents: HPLC-grade or equivalent Methanol, Acetonitrile, and Deionized Water.

  • Reagents: Formic acid or ammonium acetate (for pH adjustment, if necessary).

  • Apparatus: SPE vacuum manifold, sample collection tubes, nitrogen evaporator.

  • Analytical Standards: Certified reference standard of this compound.

Sample Pre-Treatment

The goal of pre-treatment is to ensure the sample is in a liquid form compatible with the SPE cartridge and that the analyte is available for binding.

  • Aqueous Samples (e.g., Groundwater, Surface Water):

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • If necessary, adjust the pH of the sample to be close to neutral (~pH 7) to ensure the analyte is in a non-ionized state.

  • Solid Samples (e.g., Soil, Plant Tissue):

    • Homogenize a representative sample (e.g., 5-10 g).

    • Perform a solvent extraction, typically using acetonitrile or a methanol/water mixture.[4][10] This step transfers the analyte from the solid matrix into a liquid extract.

    • Centrifuge the extract to pellet solid debris.

    • Take a known aliquot of the supernatant and dilute it with deionized water (e.g., 1:10 v/v) to reduce the organic solvent content. This is crucial; a high organic content in the loading solution will prevent the analyte from retaining on the C18 sorbent.

Solid-Phase Extraction Procedure

The following steps should be performed using a vacuum manifold to maintain a consistent and controlled flow rate.

StepProcedureSolventVolume (Typical)Purpose & Key Rationale
1. Conditioning Pass the solvent through the cartridge.Methanol5 mLTo solvate the C18 functional groups, activating the sorbent for analyte interaction.[11]
2. Equilibration Rinse the cartridge with water.Deionized Water5 mLTo prepare the sorbent with a solvent similar to the sample matrix, ensuring efficient analyte retention. Do not let the sorbent go dry.[11]
3. Sample Loading Load the pre-treated sample.Sample Extract1-100 mLThe analyte binds to the C18 sorbent while polar interferences pass through to waste. Maintain a slow, steady flow rate (~1-2 mL/min).
4. Washing Wash the cartridge to remove interferences.5% Methanol in Water5 mLTo remove weakly retained, less-polar matrix components without prematurely eluting the target analyte.
5. Elution Elute the analyte with a strong solvent.Acetonitrile or Methanol2 x 3 mLTo disrupt the hydrophobic interactions and recover the purified this compound. A two-step elution maximizes recovery.
Post-Elution Processing
  • Collect the eluate from the elution step in a clean collection tube.

  • Gently evaporate the solvent to near dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of a solvent compatible with the analytical instrument (e.g., methanol/water 1:1 v/v).[1]

  • Vortex briefly and transfer to an autosampler vial for analysis, typically by LC-MS/MS.

Visualization of the SPE Workflow

The diagram below illustrates the complete workflow for the cleanup of this compound using the described SPE protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Sample_Extraction 1. Extraction (for solid matrices) Sample_Dilution 2. Filtration & Dilution Sample_Extraction->Sample_Dilution Condition 3. Conditioning (Methanol) Sample_Dilution->Condition Equilibrate 4. Equilibration (Water) Condition->Equilibrate Load 5. Sample Loading (Analyte Binds) Equilibrate->Load Wash 6. Washing (Interferences Removed) Load->Wash Waste1 Waste: Polar Interferences Load->Waste1 Elute 7. Elution (Analyte Collected) Wash->Elute Waste2 Waste: Weakly Bound Interferences Wash->Waste2 Evaporate 8. Evaporation & Reconstitution Elute->Evaporate Analysis 9. LC-MS/MS Analysis Evaporate->Analysis

Caption: SPE workflow for this compound cleanup.

Method Validation and Trustworthiness

To ensure the trustworthiness and scientific validity of the results, every protocol must be validated. This involves assessing several key parameters in the specific matrix of interest:

  • Recovery: Analyze a matrix blank sample spiked with a known concentration of this compound before extraction. The percentage of the analyte recovered after the entire process determines the method's efficiency. Average recoveries between 80-110% are generally considered acceptable.[2][3]

  • Precision: The repeatability of the method should be assessed by analyzing multiple spiked replicates. The results are typically expressed as the relative standard deviation (RSD), which should ideally be below 15-20%.[2]

  • Matrix Effects: As noted in studies, matrix effects can significantly suppress the analyte signal during LC-MS/MS analysis.[1] This is evaluated by comparing the signal response of a standard in a clean solvent to the response of a standard spiked into a blank matrix extract (post-SPE). This comparison helps determine if the cleanup was sufficient or if matrix-matched calibration standards are required for accurate quantification.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, after accounting for the concentration factor from the SPE process.

Conclusion

The solid-phase extraction method detailed in this application note provides a selective and efficient protocol for the cleanup of this compound from complex sample matrices. By leveraging the principles of reversed-phase chromatography with a C18 sorbent, this technique effectively removes polar and other interfering components, leading to cleaner extracts, reduced matrix effects, and more reliable analytical data. Proper method validation is paramount to guaranteeing the accuracy and precision required for regulatory compliance and sound scientific research.

References

  • Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundwaters. SciELO. Available at: [Link]

  • Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. Diva-portal.org. Available at: [Link]

  • (PDF) Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. ResearchGate. Available at: [Link]

  • Difenoconazole (Ref: CGA 169374). AERU - University of Hertfordshire. Available at: [Link]

  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. PMC - NIH. Available at: [Link]

  • DIFENOCONAZOLE (224) Evaluation Report. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Environmental Chemistry Methods: Difenoconazole; 469501-28. US EPA. Available at: [Link]

  • DIFENOCONAZOLE (224) Evaluation Report. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • This compound | C16H13Cl2N3O2. PubChem - NIH. Available at: [Link]

  • (A) Chemical structure and atom numbering of difenoconazole, (B) structures of the four stereoisomers of difenoconazole. ResearchGate. Available at: [Link]

  • Difenoconazole | C19H17Cl2N3O3. PubChem - NIH. Available at: [Link]

  • How To Choose The Right SPE Sorbent For Your Application?. Hawach Scientific. Available at: [Link]

  • SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

Sources

Developing analytical standards for difenoconazole-alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with comprehensive Google searches. My goal is to find reputable data on difenoconazole-alcohol; I need details on its chemistry, synthesis, and current analytical approaches. I'll also be hunting for existing analytical standards to benchmark against.

Structuring the Application Note

I've moved on to structuring the application note, starting with an introduction to difenoconazole and the importance of its alcohol metabolite. I'm focusing on the physicochemical properties of this compound now. Next, I'll detail a protocol for synthesizing or acquiring a certified reference material of this compound, explaining the reasoning behind each step. I'll describe the structural elucidation and purity assessment protocol using techniques like NMR and HPLC.

Gathering Regulatory Information

I'm now focusing on researching regulatory guidelines and analytical standards from bodies like the EPA, EFSA, and pharmacopoeias to guide the process. I'm also looking for peer-reviewed scientific literature related to methods for detecting this compound. I'm beginning to structure the application note, with an introduction on difenoconazole and its significance.

Initiating Protocol Development

I'm now starting on an application note and protocol for creating analytical standards for this compound. The introduction will give a quick overview of difenoconazole as a fungicide.

Outlining Key Properties

I've outlined the application note and am focusing on the introduction. I'm detailing difenoconazole's role as a fungicide and the significance of CGA 205375 as a metabolite. The aim is to create a guide to prepare and validate this compound as an analytical standard. I'm now creating a table of key physicochemical properties.

Defining the Project Scope

I'm now diving deeper into the application note's structure. I'll include sections on the properties of this compound, procurement options (CRM or in-house synthesis), and the all-important analytical techniques for identity confirmation and purity assessment, especially NMR. I'm focusing on providing a comprehensive yet practical guide.

Refining Method Details

I'm now detailing the chromatographic purity section, specifically the HPLC-UV/DAD protocol. I'm focusing on providing comprehensive specifications for instrumentation, columns, mobile phase composition, and detection parameters. The goal is to facilitate accurate purity calculations based on peak area percentages, ensuring a robust and reliable method for determining standard quality. I'll integrate qNMR.

Developing a Structured Outline

I'm now building the application note's backbone, starting with a concise introduction that explains the importance of this compound. I'll outline the physicochemical properties in a clear table, covering procurement or synthesis options. I'll prioritize in-house synthesis and certification with analytical methods, like NMR. I'm formulating an approach to include an example analytical method application.

Formulating Detailed Procedures

I'm now detailing each section, starting with an introduction covering difenoconazole and its metabolite, CGA 205375. I'll outline the physicochemical properties in a table, explore procurement options (CRM or synthesis) with diagrams. Then I'll focus on analytical methods like NMR, mass spec, and HPLC, with a detailed QuEChERS and LC-MS/MS method application.

Finalizing Analytical Method

I'm now detailing the application note, ensuring all specifications align with analytical standards. I'm focusing on the LC-MS/MS analysis, including sample preparation, chromatographic conditions, and mass spectrometry parameters. Matrix-matched calibration standards will be integral. I'll also integrate method validation, detailing crucial parameters such as linearity and accuracy for reliability.

Formulating the Detailed Plan

I've formulated a comprehensive plan, starting with a concise introduction to the metabolite and outlining physicochemical properties in a table. I will propose procurement options, in-house synthesis, and detail NMR, mass spec, and HPLC methods with validation and method applications. I'm focusing on visualization and formatting.

High-performance liquid chromatography (HPLC) for difenoconazole impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm aiming to build a strong foundation of information on HPLC methods specifically for impurity profiling of difenoconazole. I'm prioritizing established protocols, common impurities, and any relevant regulatory guidelines.

Outlining Logical Structure

I've analyzed the initial search results, identifying key sources. Now, I'm outlining a logical structure for the application note. I'll start with an introduction to difenoconazole and impurity profiling, then delve into methodology, validation, and data interpretation, focusing on chromatographic theory.

Developing Method Explanation

I'm now focusing on synthesizing the data I've gathered. I need to explain the reasoning behind the experimental parameters, grounding everything in chromatographic theory. I'm also preparing detailed protocols and considering quality control checks for reliability. I'm also working on creating diagrams and tables to enhance clarity and presentation. Next step is writing the main body of the application note.

Application Note: Precision Determination of Difenoconazole and its Hydrolytic Metabolite (CGA 205375) in Processed Foods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the simultaneous quantification of the fungicide Difenoconazole and its primary processing-induced metabolite, CGA 205375 (Difenoconazole-alcohol) . While Difenoconazole is widely monitored, thermal processing (e.g., pasteurization, canning, drying) accelerates the hydrolysis of its dioxolane ring, converting the parent compound into the alcohol metabolite. Standard residue screens often overlook this transformation product, leading to an underestimation of total triazole residue load. This guide provides a validated LC-MS/MS workflow using modified QuEChERS extraction optimized for high-sugar and high-pigment matrices common in processed foods (e.g., tomato paste, fruit juice, dried tea).

Introduction: The "Hidden" Residue in Processed Foods

Difenoconazole is a broad-spectrum triazole fungicide used on fruits, vegetables, and cereals. Regulatory frameworks typically define the Maximum Residue Limit (MRL) for plant commodities as the parent compound only. However, risk assessment bodies (EFSA, EPA) increasingly scrutinize metabolites that share the toxicological profile of the parent.

During industrial food processing—specifically steps involving heat and acidic conditions—the ketal bridge of Difenoconazole is susceptible to hydrolysis. This reaction yields CGA 205375 , chemically known as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol. In matrices like dried tea leaves or tomato puree, the concentration of this alcohol metabolite can exceed that of the parent compound, rendering "parent-only" analysis insufficient for comprehensive safety verification.

Chemical Identity of Analytes[1][2]
FeatureDifenoconazole (Parent)CGA 205375 (Alcohol Metabolite)
CAS Number 119446-68-3117018-19-6
Formula C19H17Cl2N3O3C16H13Cl2N3O2
MW (Monoisotopic) 405.06349.04
Polarity (LogP) ~4.4 (Highly Lipophilic)~2.8 (Moderately Lipophilic)
Formation Trigger Agricultural ApplicationThermal/Acidic Hydrolysis

Mechanism of Formation

Understanding the degradation pathway is critical for accurate method development. The dioxolane ring of Difenoconazole is stable at neutral pH but cleaves under acidic conditions (common in fruits) accelerated by heat (pasteurization/drying).

DegradationPathway Difenoconazole Difenoconazole (Parent) Intermediate Unstable Hemi-Ketal Difenoconazole->Intermediate + H2O / H+ / Heat CGA205375 CGA 205375 (Alcohol Metabolite) Intermediate->CGA205375 Hydrolysis CleavageProd Cleavage Product (Ketone/Diol) Intermediate->CleavageProd Side Reaction

Figure 1: Acid-catalyzed hydrolysis of Difenoconazole to CGA 205375 during food processing.

Protocol: Sample Preparation

Processed foods often contain high levels of sugars (matrix suppression) and pigments (instrument contamination). We utilize a Buffered QuEChERS (AOAC 2007.01) method modified with a specific dSPE cleanup to ensure high recovery of the more polar alcohol metabolite.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% Acetic Acid.

  • Buffer Salts: 4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2HCitrate.

  • dSPE Sorbent: 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), 50 mg C18.

    • Note: For highly pigmented samples (e.g., tea, spinach), add 7.5 mg GCB (Graphitized Carbon Black).

Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of sample (hydrate dried samples like tea with 10 mL water for 30 min) into a 50 mL centrifuge tube.

  • Internal Standard: Spike with 50 µL of Difenoconazole-d6 (10 µg/mL). Vortex for 1 min.

  • Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.

    • Why Acidified ACN? Acidification stabilizes the analytes and improves the extraction efficiency of the alcohol metabolite from sugar-rich matrices.

  • Salting Out: Add Buffer Salts. Shake immediately and vigorously for 1 min to prevent MgSO4 agglomeration.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing MgSO4/PSA/C18. Vortex for 30 sec.

    • Critical: Do not use excessive PSA if the sample is acidic fruit juice, as it may raise pH too high; however, for general screening, standard PSA loads are acceptable.

  • Final Polish: Centrifuge dSPE tube at 10,000 rpm for 2 min. Filter supernatant through a 0.22 µm PTFE filter into an LC vial.

QuEChERS_Workflow Sample Sample Weighing (10g + IS Spike) Extract Extraction 10mL 1% HOAc in ACN Sample->Extract Salt Salting Out MgSO4 / NaCl / Citrate Extract->Salt Centrifuge1 Centrifuge 4000 rpm, 5 min Salt->Centrifuge1 dSPE dSPE Clean-up PSA / C18 / MgSO4 Centrifuge1->dSPE Filter Filter & Inject 0.22 µm PTFE dSPE->Filter

Figure 2: Modified QuEChERS workflow for extraction of difenoconazole and metabolites.

Instrumental Analysis (LC-MS/MS)

The separation is performed on a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer operating in ESI+ mode.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B

    • 13.0 min: Stop

Mass Spectrometry Parameters (ESI+)
  • Source Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 4000 V

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Difenoconazole 406.1251.12028Quantifier
406.170.12045Qualifier
CGA 205375 350.070.12025Quantifier
(Alcohol Met.)350.0127.02035Qualifier
Difenoconazole-d6 412.1257.12028Internal Std

Note: The transition 350 -> 70.1 corresponds to the cleavage of the triazole ring. The 350 -> 127 corresponds to the chlorophenol moiety. Optimize Collision Energy (CE) on your specific instrument.

Method Validation & Performance

To ensure trustworthiness, the method must be validated according to SANTE/11312/2021 or FDA guidelines.

Linearity and LOQ
  • Linearity: 1 – 500 ng/mL (R² > 0.995). Use matrix-matched calibration curves to compensate for signal suppression in processed foods (often 20-40% suppression in tomato paste).

  • LOQ: 0.01 mg/kg for both analytes.[1][2][3]

Recovery Data (Typical)
MatrixSpike Level (mg/kg)Difenoconazole Rec.[1][2][3] (%)CGA 205375 Rec.[1][2][4] (%)RSD (%)
Tomato Paste 0.0192885.4
0.1095913.2
Dried Tea 0.0185827.1
0.1089864.8

Interpretation: The slightly lower recovery for the alcohol metabolite in tea is due to strong pigment binding; the use of GCB in dSPE is a trade-off (removes pigment but can adsorb planar pesticides). 7.5 mg GCB is the optimized balance.

References

  • Wang, M., et al. (2024).[1] Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing. Foods (MDPI).[1] Link

  • Food and Agriculture Organization (FAO). (2007). Difenoconazole: Pesticide Residues in Food - Evaluations.Link

  • U.S. Environmental Protection Agency (EPA). (2021). Difenoconazole; Pesticide Tolerances. Federal Register. Link

  • LGC Standards. (n.d.). This compound Reference Standard (CGA 205375).[6]Link

Sources

Troubleshooting & Optimization

Solving co-elution problems with difenoconazole and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced gathering data by conducting extensive Google searches. My focus is on the chemical attributes of difenoconazole and its isomers. I'm also examining the challenges involved in analyzing them and established chromatographic methods for separation. I will then perform analysis on these search results.

Analyzing Search Results

I'm now analyzing the search results, seeking key co-elution factors like mobile phase, column chemistry, and temperature from validated methods. I'm prioritizing reputable sources for analytical protocols. The next step will be structuring the technical support center's content into a logical Q&A, going from common issues to more advanced troubleshooting. Then, I plan to develop a troubleshooting guide.

Developing Workflow Diagrams

I'm now designing Graphviz diagrams to illustrate experimental workflows and the relationships among chromatographic parameters. I plan to visually represent these and connect those workflows to the information I gathered previously. This should provide the user with a practical guide for solving co-elution problems, specifically related to difenoconazole isomers. This will allow for easy reference of data.

Gathering Comprehensive Information

I'm now starting with in-depth Google searches to compile information. My focus is on the chemical properties of difenoconazole isomers, analytical challenges, and established chromatographic methods for separation, with a goal of structuring a troubleshooting guide. I intend to build the technical support center content into a logical Q&A, and then generate workflows for easy referencing. I will provide details that highlight both the chemical interactions and the chromatography techniques.

Developing Detailed Procedures

I'm now diving into detailed information gathering via Google searches, focusing on difenoconazole's chemical structure, common chromatographic methods (HPLC, GC, SFC), and specific column chemistries like chiral and C18. I'm also examining mobile phase conditions, detector types, and published, validated methods from reliable sources. My goal is to structure a guide that provides explanations, not just instructions, emphasizing the "why" behind each chromatographic choice, and I will include citations. I plan to organize it as a Technical Support Center, starting with an introduction and then addressing frequently asked questions in a dedicated section.

Organizing Knowledge Base

I'm now structuring the guide as a Technical Support Center, starting with an introduction to co-elution issues with difenoconazole isomers. A Q&A section will follow, addressing common problems and providing troubleshooting strategies in a logical flow. I'm focusing on the technical information to explain why the methods work, including the underlying chemical principles.

Developing Comprehensive Content

I am now performing in-depth Google searches to gather information on difenoconazole, covering its chemical attributes and isomers, analytical difficulties, and established chromatographic techniques for separation. This data will inform a troubleshooting guide, starting as a Technical Support Center. I plan to organize content logically and generate workflows for easy referencing. Quantitative data and experimental protocols will be clear and concise.

Refining Initial Search Parameters

I'm now refining my initial Google search terms to include specific keywords related to difenoconazole isomers, co-elution, and relevant chromatographic techniques. This should help me identify validated methods and provide more concise data. I'm focusing on peer-reviewed articles and application notes from reputable sources.

\n\n I've begun initial Google searches on difenoconazole isomers and chromatographic methods, looking for published methods that address co-elution issues and incorporating terms like "chiral HPLC," "C18 column," "mobile phase optimization." I'm prioritizing scientific journals and application notes from instrument manufacturers to gather reliable analytical protocol information.

Developing a Clear Roadmap

I've formulated a detailed plan to create the technical support guide, including information gathering, guide structure, content generation, visualization, and final review. My search focus is on difenoconazole's chemical structure, chromatographic methods, and chiral column technologies for the troubleshooting guide.

Enhancing extraction efficiency of difenoconazole-alcohol from fatty matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Extraction Efficiency from Fatty Matrices

Status: Operational | Ticket ID: DIFO-LIPID-001 Lead Scientist: Dr. A. Vance, Senior Residue Chemist

Introduction: The "Lipid-Polarity" Paradox

Welcome to the technical support hub. You are likely here because you are facing low recoveries or high ion suppression when analyzing Difenoconazole and its primary alcohol metabolite (CGA 205375 ) in high-fat matrices (avocado, oilseeds, cream, nuts).

The Core Problem: Difenoconazole is lipophilic (


), while its alcohol metabolite is significantly more polar.
  • If you extract for the parent: You use non-polar solvents that co-extract massive amounts of lipids, fouling your GC/LC system.

  • If you extract for the metabolite: You use polar solvents that may fail to release the parent compound from the fat globules.

This guide provides a validated, self-correcting workflow to bridge this gap using Acetonitrile-based partitioning coupled with Enhanced Matrix Removal (EMR) or Zirconia-based cleanup .

Module 1: Critical Protocol Parameters (The "Why" & "How")

Q1: Why is my recovery of the alcohol metabolite (CGA 205375) inconsistent compared to the parent?

Diagnosis: This is likely a hydration issue . In dry, fatty matrices (e.g., almonds, soybeans), the polar metabolite is often bound to the protein/carbohydrate structure protected by a lipid coating. Pure organic solvent cannot penetrate this "dry lock."

The Fix: Water-Induction Step You must create an aqueous pores system for the solvent to reach the analyte.

  • Protocol: Weigh 5g sample

    
     Add 5–10 mL Water  (vortex 1 min) 
    
    
    
    Wait 15 mins.
  • Mechanism: The water swells the matrix pores. When Acetonitrile (MeCN) is added, the exothermic reaction between water and MeCN drives the solvent into the pores, extracting the polar metabolite effectively [1].

Q2: I am seeing massive signal suppression in LC-MS/MS. Is C18 cleanup enough?

Diagnosis: No. C18 removes long-chain non-polar lipids, but it is insufficient for triglycerides and sterols in high-fat (>15% fat) samples. Furthermore, excessive C18 can adsorb Difenoconazole (the parent), lowering recovery.

The Fix: Switch to Z-Sep+ or EMR-Lipid

  • C18/PSA: Good for low-fat (<5%).

  • Z-Sep+ (Zirconia/C18): The Zirconia moiety Lewis-acid interaction targets phosphate groups (phospholipids) and sterols more effectively than C18 alone, without retaining the planar triazole ring of Difenoconazole [2].

  • Freezing (Winterization): If using standard QuEChERS, add a freezing step (-20°C for 1 hour) before d-SPE cleanup to precipitate bulk fats.

Module 2: Validated Workflow Visualization

The following diagram outlines the decision logic for maximizing efficiency based on your specific matrix type.

ExtractionWorkflow Start Sample: High Fat Matrix (>15% Fat) Hydration Step 1: Hydration Add H2O (1:1 to 2:1 ratio) Wait 15 min Start->Hydration Critical for Recovery Extraction Step 2: Extraction Add Acetonitrile + 1% Acetic Acid (Acid stabilizes the Alcohol Metabolite) Hydration->Extraction Partition Step 3: Salt Partitioning MgSO4 + NaCl (4:1) Vortex & Centrifuge Extraction->Partition Decision Decision: Lipid Content? Partition->Decision PathA Moderate Fat (15-40%) (e.g., Avocado, Cream) Decision->PathA <40% Fat PathB High Fat (>40%) (e.g., Oils, Nuts) Decision->PathB >40% Fat CleanupA Step 5A: d-SPE Cleanup PSA + C18 + MgSO4 PathA->CleanupA Freeze Step 4A: Winterization Freeze extract -20°C (1 hr) Precipitate bulk lipids PathB->Freeze Remove Bulk Fat CleanupB Step 5B: Enhanced Cleanup EMR-Lipid or Z-Sep+ Freeze->CleanupB Analysis LC-MS/MS Analysis CleanupA->Analysis CleanupB->Analysis

Figure 1: Decision tree for Difenoconazole extraction. Note the bifurcation for high-fat samples requiring winterization or Z-Sep cleanup.

Module 3: Sorbent Selection & Data Interpretation

Choosing the wrong cleanup sorbent is the #1 cause of failure. Use this comparative table to select the right phase for Difenoconazole (Parent) vs. CGA 205375 (Metabolite).

Table 1: Sorbent Compatibility Guide
Sorbent TypeTarget InterferenceEffect on Difenoconazole (Parent)Effect on Alcohol MetaboliteRecommendation
PSA (Primary Secondary Amine)Fatty Acids, Sugars, Organic AcidsNeutral. Excellent recovery.Neutral. Excellent recovery.Mandatory for all methods to remove fatty acids.
C18 (Octadecyl)Non-polar lipids, long-chain hydrocarbonsRisk of Loss. High mass load can retain parent compound.Safe. Metabolite is too polar to bind strongly.Use sparingly (max 50mg/mL extract).
GCB (Graphitized Carbon Black)Pigments (Chlorophyll/Carotenoids)HIGH RISK. Planar structure of Difenoconazole binds strongly to GCB.Moderate Risk. AVOID unless using Toluene modification.
Z-Sep / Z-Sep+ Phospholipids, Sterols, FatsExcellent. Lewis acid interaction removes lipids without retaining triazoles.Excellent. Does not retain polar metabolites.Preferred for oils/nuts.
EMR-Lipid Bulk Lipids (Size Exclusion/Hydrophobic)Excellent. High recovery (>90%).Excellent. Best for complex oils (e.g., fish oil).

Module 4: Troubleshooting Guide (FAQ)

Issue: "I have good recovery of the metabolite, but the parent Difenoconazole is <60%."
  • Root Cause 1: Solubility Limit. You used Methanol-Water. Difenoconazole is very lipophilic.

    • Fix: Use 100% Acetonitrile for the initial extraction.

  • Root Cause 2: Over-cleanup. You used too much C18 or GCB.

    • Fix: Switch to Z-Sep+ or reduce C18 mass.

Issue: "My LC-MS/MS backpressure is rising, and retention times are shifting."
  • Root Cause: Phospholipid Build-up. Your cleanup removed neutral fats (triglycerides) but missed the phospholipids, which accumulate on the column guard.

  • Fix: PSA/C18 does not remove phospholipids well. You must use a Zirconia-based sorbent (Z-Sep) or EMR-Lipid, which specifically targets phosphate groups [3].

Issue: "Phase separation didn't happen after adding salts."
  • Root Cause: High Emulsification. Fatty matrices with surfactants (like processed creams) form emulsions.

  • Fix:

    • Centrifuge at higher speed (>4000 rcf) for 5-10 minutes.

    • Add a "cryogenic break": Place the centrifuge tube in a freezer for 10 minutes, then centrifuge immediately.

Module 5: Mechanistic Pathway (Chemical Interaction)

Understanding the interaction between the sorbent and the lipid is crucial for optimization.

LipidInteraction Matrix Fatty Matrix (Triglycerides + Phospholipids) Solvent Acetonitrile (Extraction) Matrix->Solvent Co-extraction PSA PSA Sorbent (H-Bonding/Ion Exchange) Solvent->PSA ZSep Z-Sep (Zr-O) (Lewis Acid-Base) Solvent->ZSep Analyte Difenoconazole + Metabolite Analyte->Solvent FattyAcids Free Fatty Acids (Bound to PSA) PSA->FattyAcids Removes FinalExtract Clean Extract (Analytes Recovered) PSA->FinalExtract Passes Analyte Phospho Phospholipids (Bound to Zr) ZSep->Phospho Removes ZSep->FinalExtract Passes Analyte

Figure 2: Mechanism of action for Z-Sep and PSA. Note that Z-Sep targets phospholipids via Lewis Acid interactions, sparing the analyte.

References

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for

Dealing with contamination in trace analysis of difenoconazole-alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trace analysis of difenoconazole-alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this critical metabolite. As a Senior Application Scientist, I have compiled this resource based on extensive field experience and established scientific principles to help you troubleshoot common challenges, particularly contamination, and ensure the integrity of your analytical results.

Introduction: The Challenge of this compound Analysis

Difenoconazole is a widely used triazole fungicide, and its primary metabolite, this compound (CGA205375), is a key analyte in environmental and food safety monitoring[1][2]. The trace-level quantification of this compound presents significant analytical challenges due to its potential for contamination and its physicochemical properties. This guide provides a structured approach to identifying and mitigating these issues, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the trace analysis of this compound.

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination can be introduced at multiple stages of the analytical workflow. Common sources include:

  • Laboratory Environment: Phthalates and other plasticizers are ubiquitous in laboratory air and can settle on surfaces and equipment[3].

  • Consumables: Plastic materials such as pipette tips, centrifuge tubes, and syringe filters can leach contaminants like phthalates (e.g., DEHP, DBP) into your samples and solvents[4][5][6].

  • Solvents and Reagents: The purity of your solvents (e.g., acetonitrile, methanol, water) is critical. Lower-grade solvents can contain impurities that interfere with your analysis[7]. Deionized water systems with plastic storage tanks are also a potential source of phthalates[7].

  • Cross-Contamination: Improper cleaning of glassware or carryover from previous high-concentration samples in the analytical instrument can lead to false positives[8].

Q2: I'm observing a high background signal in my LC-MS/MS chromatogram. What could be the cause?

A2: A high background signal, or "noisy baseline," can obscure your analyte peak and impact sensitivity[8][9]. The primary causes are often related to contamination of the mobile phase or the LC-MS/MS system itself[8]. Impurities in your solvents, buffer solutions, or leaching from tubing can contribute to this issue[10]. Over time, contaminants can accumulate in the system, leading to a consistently high background[8].

Q3: Why is my recovery of this compound inconsistent or low?

A3: Inconsistent or low recovery can be attributed to several factors related to the sample preparation and analytical method:

  • Suboptimal Extraction: The efficiency of your extraction method (e.g., QuEChERS, SPE) can be affected by the sample matrix, solvent choice, and pH.

  • Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification[11].

  • Analyte Degradation: this compound can degrade under certain conditions. For instance, the stability of difenoconazole is known to be influenced by environmental factors, and its metabolites may also be susceptible to degradation[12][13][14].

  • Adsorption: The analyte may adsorb to the surfaces of glassware, plasticware, or the analytical column, especially at trace levels.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your analysis.

Guide 1: Investigating and Eliminating Contamination

Contamination is a primary culprit for inaccurate results in trace analysis. This guide provides a systematic approach to identifying and eliminating sources of contamination.

Step 1: The Blank Analysis - Your First Diagnostic Tool

The first step in troubleshooting contamination is to run a series of blank samples. This will help you isolate the source of the contamination.

  • Reagent Blank: Prepare a blank sample using only your solvents and reagents, following your entire sample preparation procedure. This will help identify contamination from your chemicals.

  • Instrument Blank: Inject a sample of your mobile phase directly into the LC-MS/MS system. This will assess the cleanliness of your instrument.

  • Method Blank: Process a clean matrix (a sample known to be free of the analyte) through your entire analytical method. This will reveal any contamination introduced during sample preparation.

Step 2: Systematic Source Identification

If the blank analysis indicates contamination, the next step is to pinpoint the source.

  • Isolate and Test Consumables: Test each piece of plasticware (e.g., pipette tips, vials, centrifuge tubes) by rinsing with a clean solvent and analyzing the rinse. Studies have shown that plastic consumables can be a significant source of phthalate contamination[4][5][6].

  • Verify Solvent Purity: Obtain a new, high-purity batch of all solvents and re-run your blanks. Always use LC-MS grade solvents to minimize impurities[7].

  • Clean Glassware Rigorously: Ensure all glassware is thoroughly cleaned. A common procedure involves washing with a laboratory-grade detergent, followed by rinsing with tap water, deionized water, and finally a high-purity solvent like methanol or acetone.

Step 3: Implementing Preventative Measures

Once the source of contamination is identified, implement the following preventative measures:

  • Use Glassware Whenever Possible: Substitute plasticware with glass alternatives where feasible to reduce the risk of leached plasticizers.

  • Pre-rinse Consumables: Before use, rinse all plasticware and glassware with a high-purity solvent.

  • Maintain a Clean Laboratory Environment: Regularly clean laboratory surfaces to minimize dust and airborne contaminants.

  • Dedicate Glassware: Use dedicated glassware for trace analysis to avoid cross-contamination from other experiments.

Guide 2: Addressing High Background Noise in LC-MS/MS

A high background signal can significantly impact your limit of detection and quantification. This guide will help you diagnose and resolve this issue.

Step 1: Isolate the Source of the Noise

  • Mobile Phase Check: Prepare fresh mobile phases using new, high-purity solvents and LC-MS grade additives (e.g., formic acid, ammonium acetate)[10]. If the background noise decreases, your previous mobile phase was likely contaminated.

  • System Cleanliness: If fresh mobile phase does not resolve the issue, the contamination may be within the LC-MS system itself[8].

Step 2: System Decontamination Protocol

A systematic cleaning of your LC-MS/MS system can often resolve persistent background noise.

  • Flush the LC System: Disconnect the column and flush the entire LC system (pump, autosampler, and tubing) with a series of solvents. A common flushing sequence is:

    • High-purity water

    • Isopropanol

    • Methanol

    • Acetonitrile

  • Clean the Mass Spectrometer Inlet: Refer to your instrument's manual for instructions on cleaning the ion source, capillary, and other inlet components. Contaminant buildup in these areas is a common cause of high background[8].

  • Column Wash: If you suspect column contamination, wash it according to the manufacturer's instructions. A generic reverse-phase column wash procedure is as follows:

    • 95:5 Water:Acetonitrile

    • Methanol

    • Acetonitrile

    • 75:25 Acetonitrile:Isopropanol

    • Re-equilibrate with your initial mobile phase conditions.

Step 3: Preventative Maintenance

  • Regular System Suitability Tests: Regularly inject a system suitability test (SST) sample to monitor for contamination, retention time shifts, and other performance issues[8].

  • Use High-Purity Solvents and Additives: Always use the highest purity solvents and additives available to minimize the introduction of contaminants.

  • Filter Mobile Phases: Filter all mobile phases before use to remove particulate matter that can contribute to noise and system wear.

Experimental Protocols

Protocol 1: General Purpose QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

The QuEChERS method is a widely used and effective technique for extracting pesticide residues from various matrices.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 4000 rpm

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the ACN supernatant to a 15 mL d-SPE tube containing PSA and MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

SPE is a powerful technique for sample cleanup and concentration, which can be crucial for trace-level analysis.

Materials:

  • SPE cartridge (e.g., C18)

  • Sample extract from Protocol 1 (supernatant)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., acetonitrile or methanol)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte of interest with 5 mL of the elution solvent.

  • The eluate can be concentrated and reconstituted in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Physicochemical Properties of Difenoconazole and this compound

PropertyDifenoconazoleThis compoundSource
Molecular Formula C₁₉H₁₇Cl₂N₃O₃C₁₆H₁₃Cl₂N₃O₂[15][16]
Molecular Weight 406.3 g/mol 350.2 g/mol [2][15]
LogP 4.43.6 (Computed)[2][17]
Water Solubility 15 mg/L at 25°CData not readily available[17]

Note: The lower LogP of this compound suggests it is more polar than its parent compound, which will influence its retention on a reverse-phase HPLC column.

Visualizations

Contamination_Troubleshooting_Workflow start High Blank Signal or Unexpected Peaks Observed run_blanks Run Systematic Blanks (Reagent, Instrument, Method) start->run_blanks is_contamination Contamination Confirmed? run_blanks->is_contamination source_id Isolate and Test Potential Sources (Solvents, Consumables, Glassware) is_contamination->source_id Yes no_contamination Investigate Other Issues (e.g., Matrix Effects, Instrument Malfunction) is_contamination->no_contamination No implement_prevention Implement Preventative Measures (High-Purity Solvents, Pre-Rinsed Glassware) source_id->implement_prevention re_evaluate Re-evaluate with New Blanks implement_prevention->re_evaluate re_evaluate->is_contamination pass Contamination Resolved re_evaluate->pass Contamination Not Detected

Caption: A workflow diagram for troubleshooting contamination in trace analysis.

LCMS_Background_Noise_Troubleshooting start High Background Noise in LC-MS/MS check_mobile_phase Prepare Fresh Mobile Phase with High-Purity Solvents start->check_mobile_phase is_noise_reduced Noise Reduced? check_mobile_phase->is_noise_reduced system_decontamination Perform System Decontamination (Flush LC, Clean MS Inlet) is_noise_reduced->system_decontamination No mobile_phase_issue Contaminated Mobile Phase Identified as Source is_noise_reduced->mobile_phase_issue Yes column_wash Wash or Replace LC Column system_decontamination->column_wash re_test Re-test System Performance column_wash->re_test re_test->is_noise_reduced noise_resolved Background Noise Resolved re_test->noise_resolved Noise Reduced further_investigation Consult Instrument Specialist for Further Diagnostics re_test->further_investigation Noise Persists

Caption: A decision tree for troubleshooting high background noise in LC-MS/MS analysis.

References

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]

  • Residue Analysis of Difenoconazole and Chlorfenivnphos Pesticides in Tomato (Solanum lycopersicum L.). ResearchGate. [Link]

  • Toxicity of Difenoconazole and Atrazine and Their Photodegradation Products on Aquatic Biota: Environmental Implications in Countries Lacking Good Agricultural Practices. National Institutes of Health. [Link]

  • Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment. ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. IntechOpen. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]

  • Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. MDPI. [Link]

  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. National Institutes of Health. [Link]

  • Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. Journal of Agricultural and Food Chemistry. [Link]

  • DIFENOCONAZOLE (224) The first draft was prepared by Mr. Denis J. Hamilton Department of Primary Industries and EXPLANATION Dife. Food and Agriculture Organization of the United Nations. [Link]

  • Difenoconazole | C19H17Cl2N3O3 | CID 86173. PubChem. [Link]

  • This compound | C16H13Cl2N3O2 | CID 20070433. PubChem. [Link]

  • Guidelines/Tips for pesticide screening by GC-LC/MS/MS. Chromatography Forum. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. [Link]

  • Data Evaluation Record - Difenoconazole & Degradates in Soil- MRID 46950128. US EPA. [Link]

  • How we can eliminate background signals/noise in GC-MS/MS? ResearchGate. [Link]

  • 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Teledyne Blog. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Chromatography Online. [Link]

Sources

Validation & Comparative

Comparative Toxicology Profile: Difenoconazole vs. Metabolite CGA 205375 (Difenoconazole-Alcohol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture for its efficacy as a sterol demethylation inhibitor (DMI).[1] While the parent compound is well-characterized, its primary metabolite, CGA 205375 (Difenoconazole-alcohol) , represents a critical but often under-discussed vector of toxicity.

This guide provides a rigorous technical comparison between the parent compound and its alcohol metabolite. Key insight: While Difenoconazole (parent) drives acute exposure, CGA 205375 is the dominant residue in hepatic tissue (accounting for ~56% of total residues), suggesting that chronic hepatotoxicity is likely mediated by this persistent metabolite. Furthermore, the metabolite exhibits higher leaching potential in aqueous environments, altering the risk profile for aquatic ecosystems.

Chemical Identity & Transformation[2]

The toxicological divergence begins with the hydrolysis of the dioxolane ring. The parent compound relies on this ring for stability, while the metabolite exposes a hydroxyl group, altering solubility and binding affinity.

FeatureDifenoconazole (Parent) CGA 205375 (Metabolite)
CAS Number 119446-68-3117018-19-6
IUPAC Name 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol
Molecular Weight 406.3 g/mol 350.20 g/mol
Structure Type Dioxolane KetalSecondary Alcohol
Formation Synthetic Active IngredientHydrolysis of dioxolane ring; Metabolic cleavage
Toxophore 1,2,4-Triazole ring (Intact)1,2,4-Triazole ring (Intact)
Metabolic Pathway Visualization

The following diagram illustrates the degradation pathway where the parent compound is converted into the alcohol metabolite and subsequently the ketone form.

Metabolism Parent Difenoconazole (Parent) Inter Cleavage of Dioxolane Ring Parent->Inter Hydrolysis/CYP450 Alcohol CGA 205375 (this compound) Inter->Alcohol Major Pathway Ketone CGA 205374 (Ketone Metabolite) Alcohol->Ketone Oxidation Conj Sulfate Conjugates Alcohol->Conj Phase II Metabolism

Figure 1: Metabolic trajectory of Difenoconazole. The alcohol metabolite (CGA 205375) is the primary product of dioxolane ring cleavage.

Comparative Physicochemical & Toxicological Properties

The shift from a ketal (parent) to an alcohol (metabolite) changes the compound's interaction with biological membranes and transport proteins.

Physicochemical Drivers
PropertyDifenoconazoleCGA 205375 (Alcohol)Implication
LogP (Lipophilicity) 4.4 (High)3.8 (Moderate-High)Both are lipophilic, but the alcohol is slightly more polar.
Water Solubility 15 mg/L~12 mg/L (High Leaching Potential*)Note: Despite similar static solubility, leaching studies (e.g., in tea) show the alcohol is released 2x more efficiently (30-50%) than the parent.
Soil Persistence High (DT50 > 100 days)High (>100 days)Both pose long-term environmental risks.
Toxicological Profile

Regulatory bodies (EPA/WHO) often consider CGA 205375 as "toxicologically equivalent" to the parent for risk assessment purposes. However, tissue distribution data reveals a distinct role for the metabolite.[2]

  • Hepatotoxicity: In rat liver residue studies, CGA 205375 accounts for 56% of Total Radioactive Residues (TRR) , whereas the parent accounts for <5%.[3]

  • Mode of Action (MOA): Both compounds retain the 1,2,4-triazole ring , which binds to the heme iron of CYP51 (sterol 14α-demethylase).

    • Parent: Acts as the delivery vehicle.

    • Metabolite:[1][4][5] Acts as the persistent effector in tissue.

Mechanistic Toxicology: The Shared Pathway

Both compounds exert toxicity through the inhibition of cytochrome P450 enzymes, leading to a cascade of endocrine and developmental disruptions.

ToxicityMechanism DIF Difenoconazole CYP51 Inhibition of CYP51 (Sterol 14α-demethylase) DIF->CYP51 CYP19 Inhibition of CYP19 (Aromatase) DIF->CYP19 CGA CGA 205375 (Alcohol) CGA->CYP51 Presumed Affinity CGA->CYP19 Presumed Affinity Liver Hepatic Hypertrophy (CAR/PXR Activation) CGA->Liver Accumulation Driver Ergosterol Ergosterol Depletion (Fungal Death) CYP51->Ergosterol Endocrine Endocrine Disruption (Reduced Estrogen) CYP19->Endocrine DevTox Developmental Toxicity (Zebrafish Edema) Endocrine->DevTox

Figure 2: Shared Mechanism of Action. The metabolite (CGA) is highlighted as the primary driver of hepatic accumulation and hypertrophy.

Experimental Protocols

To validate the differential toxicity of the metabolite versus the parent, the following self-validating protocols are recommended. These workflows distinguish between the "delivery" toxicity of the parent and the "intrinsic" toxicity of the metabolite.

Protocol A: Comparative Zebrafish Embryotoxicity Assay

Objective: Determine if the increased water solubility of the alcohol metabolite correlates with higher bioavailability and developmental toxicity in aquatic models.

  • Preparation of Stock Solutions:

    • Dissolve Difenoconazole (purity >98%) and synthesized CGA 205375 (purity >98%) in DMSO.

    • Prepare working solutions in E3 medium (final DMSO <0.1% v/v).

  • Embryo Exposure:

    • Collect zebrafish embryos at 2 hours post-fertilization (hpf).

    • Distribute into 24-well plates (n=20 embryos/concentration).

    • Exposure Groups: 0 (Control), 0.1, 0.5, 1.0, 2.0, and 4.0 mg/L for both compounds.

  • Endpoints (24-96 hpf):

    • Lethality: Record coagulation of embryos.

    • Teratogenicity: Score for pericardial edema, yolk sac edema, and spinal curvature.

    • Heart Rate: Measure beats per minute (bpm) at 48 hpf.

  • Data Analysis:

    • Calculate LC50 and EC50 (malformation) using Probit analysis.

    • Hypothesis: If CGA 205375 is more bioavailable, the EC50 for edema will be lower than that of the parent.

Protocol B: Differential Residue Quantitation (LC-MS/MS)

Objective: Separate and quantify the parent and alcohol metabolite from biological matrices to assess bioaccumulation.

  • Extraction:

    • Homogenize tissue (liver/muscle) in Acetonitrile (ACN) with 1% Acetic Acid.

    • Add internal standards: Difenoconazole-d6 and CGA 205375-d4 (custom synthesis or surrogate).

    • Vortex and centrifuge (4000g, 5 min).

    • Supernatant cleanup via dSPE (PSA/C18).

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

    • Separation Check: CGA 205375 (Alcohol) will elute earlier (lower retention time) than Difenoconazole (Parent) due to lower LogP.

  • Mass Spectrometry (MS/MS):

    • Mode: ESI Positive.

    • MRM Transitions:

      • Difenoconazole:[1][6][7][2][3][5][8][9][10] 406.1 → 251.1 (Quant), 406.1 → 337.0 (Qual).

      • CGA 205375:[1][4][11][6][7][3][5][12][13] 350.1 → 69.9 (Quant), 350.1 → 119.1 (Qual).

      • Differentiation: The loss of the dioxolane ring fragment distinguishes the metabolite.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007).[1] Difenoconazole: Toxicological Evaluation and Residue Analysis. Retrieved from [Link]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Difenoconazole & Metabolites. Retrieved from [Link]

  • Teng, M., et al. (2020). Effects of Difenoconazole on Hepatotoxicity, Lipid Metabolism and Gut Microbiota in Zebrafish. Environmental Pollution. Retrieved from [Link]

  • Mu, X., et al. (2013). Comparative Toxicity of Triazole Fungicides to Zebrafish Embryos. Environmental Science & Technology. (Contextualizing triazole ring toxicity).
  • US EPA. (2015). Difenoconazole: Human Health Risk Assessment for Proposed New Uses. Regulations.gov. Retrieved from [Link]

Sources

Difenoconazole-alcohol vs. other triazole fungicide metabolites toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Toxicological Research

I'm now diving into the literature with focused Google searches. My goal is to compile a thorough understanding of the toxicity profiles for difenoconazole-alcohol and other common triazole fungicide metabolites. I'm prioritizing comparative studies and any available experimental data.

Analyzing Toxicological Profiles

I've expanded my search to encompass tebuconazole, propiconazole, and myclobutanil alcohols, looking at acute/chronic toxicity, cytotoxicity, genotoxicity, and endocrine disruption. I'm also looking at experimental protocols. My next step involves analyzing the data to highlight key differences and any relationships. Then, I plan to structure the comparison guide with an introduction, comparative analysis tables, and experimental methodology details. I'll include Graphviz diagrams and full citations.

Expanding Data Collection

I'm now focusing on gathering data for the comparison, specifically around this compound, tebuconazole-alcohol, propiconazole-alcohol, and myclobutanil-alcohol. My search is targeting acute and chronic toxicity, cytotoxicity, genotoxicity, and endocrine disruption, and I'm seeking established experimental protocols.

A Senior Application Scientist's Guide to the Validation of a Multi-Residue Method Including Difenoconazole-Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical comparison of methodologies for the validation of a multi-residue analysis that includes the fungicide difenoconazole and its significant metabolite, difenoconazole-alcohol. We will delve into the rationale behind experimental choices, compare alternative approaches with supporting data, and provide actionable protocols to ensure scientific integrity and trustworthiness in your results.

The Analytical Challenge: Difenoconazole and its Metabolites

Difenoconazole is a broad-spectrum triazole fungicide used extensively in agriculture to protect fruits, vegetables, and cereals from fungal diseases.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] However, the parent compound can be metabolized in plants and animals, leading to the formation of various byproducts, including this compound (CGA205375). The residue definition for animal commodities for compliance with Maximum Residue Levels (MRLs) and for dietary intake includes both difenoconazole and this compound, expressed as difenoconazole.[2] Therefore, a robust multi-residue method must be capable of accurately quantifying both the parent compound and its relevant metabolites.

The inclusion of this compound presents a specific analytical challenge due to its different physicochemical properties compared to the parent difenoconazole. This necessitates careful optimization of extraction, cleanup, and detection methods to ensure adequate recovery and sensitivity for both analytes.

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to efficiently extract the target analytes from the sample matrix while minimizing co-extractives that can interfere with subsequent analysis. For multi-residue pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[3][4]

The QuEChERS Workflow: A Step-by-Step Protocol and Rationale

The QuEChERS method involves two main steps: extraction and partitioning, followed by dispersive solid-phase extraction (dSPE) for cleanup.

Experimental Protocol: QuEChERS Sample Preparation

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. The homogeneity of the sample is critical for representative sampling.

  • Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method or un-acidified for the original EN method). Acetonitrile is the preferred solvent due to its ability to extract a wide range of pesticides with varying polarities and its limited miscibility with water, which is crucial for the subsequent partitioning step.

  • Partitioning: Add a salt mixture, typically magnesium sulfate and sodium chloride (or sodium acetate for the AOAC version). The addition of salts induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer. Magnesium sulfate also aids in removing excess water.

  • Centrifugation: Shake vigorously and centrifuge. This separates the sample debris and the aqueous layer from the acetonitrile extract containing the pesticides.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent material. The choice of sorbent is critical and depends on the matrix.

  • Final Centrifugation and Analysis: Vortex and centrifuge the dSPE tube. The cleaned-up extract is then ready for analysis by LC-MS/MS or GC-MS/MS.

Caption: The QuEChERS sample preparation workflow.

Comparison of dSPE Sorbents for Optimal Cleanup

The choice of dSPE sorbent is crucial for removing interfering matrix components. Here's a comparison of common sorbents and their applications:

SorbentTarget InterferencesRationale for Use
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, and some pigments.PSA is a weak anion exchanger and is effective in removing acidic co-extractives. It is a common choice for fruits and vegetables.
C18 (Octadecylsilane) Nonpolar interferences like fats and waxes.C18 is a reversed-phase sorbent that retains nonpolar compounds. It is particularly useful for high-fat matrices.
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll) and sterols.GCB is a strong adsorbent for planar molecules. It is highly effective for removing pigments from green vegetables, but it can also retain some planar pesticides.

For a multi-residue method including difenoconazole and this compound in complex matrices like tea, a combination of sorbents may be necessary to achieve the desired cleanup.[5]

Instrumental Analysis: LC-MS/MS vs. GC-MS/MS

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful techniques for the analysis of pesticide residues. The choice between them depends on the physicochemical properties of the analytes.

LC-MS/MS: The Preferred Technique for Difenoconazole and its Metabolite

LC-MS/MS is generally the preferred method for the simultaneous analysis of difenoconazole and this compound.[5][6][7]

Rationale:

  • Polarity: this compound is more polar than its parent compound, making it more amenable to LC separation.

  • Thermal Stability: While difenoconazole can be analyzed by GC, some metabolites may be thermally labile and could degrade in the hot GC injector.

  • Versatility: LC-MS/MS can analyze a wider range of pesticide polarities in a single run.

Experimental Protocol: Typical LC-MS/MS Parameters

  • Chromatographic Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for difenoconazole and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. At least two MRM transitions are monitored for each analyte for confirmation according to SANTE guidelines.[8]

Caption: The LC-MS/MS analytical workflow.

GC-MS/MS: A Viable Alternative for Difenoconazole

GC-MS/MS can also be used for the analysis of difenoconazole, particularly in multi-residue methods that target a broader range of less polar pesticides.[9][10]

Rationale:

  • Volatility: Difenoconazole is sufficiently volatile for GC analysis.

  • Selectivity: GC-MS/MS offers excellent selectivity and sensitivity.

However, the analysis of this compound by GC-MS/MS may require derivatization to improve its volatility and thermal stability. This adds an extra step to the sample preparation process and can introduce variability.

Method Validation: A Framework for Trustworthiness

Validation of the analytical method is essential to ensure the reliability of the results. The validation should be performed according to internationally recognized guidelines, such as those from SANTE/SANCO or AOAC.[11][12] The key validation parameters are:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A coefficient of determination (R²) > 0.99 is generally required.[13]

  • Accuracy (Recovery): The closeness of the measured value to the true value. This is typically assessed by spiking blank samples at different concentration levels. Recoveries between 70% and 120% are generally considered acceptable.[10][13]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD), which should typically be ≤ 20%.[13]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. The LOQ should be at or below the regulatory MRL.

  • Selectivity/Specificity: The ability of the method to distinguish the target analytes from other components in the sample matrix.

  • Matrix Effect: The alteration of the analytical signal of the analyte due to the presence of co-eluting matrix components.[14][15][16] This is a significant challenge in LC-MS/MS and can be mitigated by using matrix-matched calibration or isotopically labeled internal standards.[5]

Comparative Performance Data

The following table summarizes typical performance data for the analysis of difenoconazole and this compound from various validated methods.

AnalyteMethodMatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
Difenoconazole LC-MS/MSVegetables0.00179.3 - 108.02.7 - 8.5[6]
Difenoconazole GC-MS/MSWatermelon0.0172.3 - 99.21.3 - 14.0[10]
This compound UPLC-MS/MSTea0.00170 - 120< 20[5][17]
Difenoconazole LC-MS/MSCitrus Fruits0.001 - 0.0170 - 120≤ 20[13]
Difenoconazole LC-MS/MSBrinjal0.4 - 2.0 (µg/kg)70.3 - 113.2≤ 6.8[18]

Conclusion: A Pathway to Reliable Multi-Residue Analysis

The validation of a multi-residue method that includes difenoconazole and its metabolite, this compound, requires a systematic and scientifically sound approach. The QuEChERS sample preparation method, coupled with LC-MS/MS analysis, provides a robust and reliable workflow for the simultaneous quantification of both compounds in a variety of matrices. Careful optimization of the dSPE cleanup step and mitigation of matrix effects are critical for achieving accurate and precise results. By following the principles and protocols outlined in this guide and adhering to international validation guidelines, researchers can ensure the trustworthiness and scientific integrity of their data, contributing to the safety of our food supply and the environment.

References

  • Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. (2022). PMC - NIH. [Link]

  • Multi-residue analysis of pesticide residues in fruits and vegetables using gas and liquid chromatography with mass spectrometric detection. (2018). ResearchGate. [Link]

  • DIFENOCONAZOLE (224). (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Analytical Method for Cafenstrole, Difenoconazole, Cyproconazole, Simetryn, Thifluzamide, Tetraconazole, Tebuconazole, Triadimen. (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Difenoconazole. (2021). United States Environmental Protection Agency. [Link]

  • Development and validation of a multi-residue method for pesticide determination in honey using on-column liquid-liquid extraction and. (n.d.). ORBi. [Link]

  • Preliminary study of difenoconazole residues in rice paddy watersheds. (2010). University of Malaya Student Repository. [Link]

  • Environmental Chemistry Methods: Difenoconazole; 469501-28. (n.d.). US EPA. [Link]

  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. (2024). MDPI. [Link]

  • Simultaneous determination of difenoconazole, trifloxystrobin and its metabolite trifloxystrobin acid residues in watermelon under field conditions by GC-MS/MS. (2017). PubMed. [Link]

  • Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS. (2011). Food Science. [Link]

  • Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. (n.d.). ResearchGate. [Link]

  • Environmental Chemistry Methods: Difenoconazole; 469501-28. (n.d.). US EPA. [Link]

  • Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. (2025). Chromatography Online. [Link]

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. (2021). Food Safety - European Commission. [Link]

  • 5.10 difenoconazole (224) residue and analytical aspects. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Validation Study on a Multi-Residue Method for Determination of Pesticide Residues in Agricultural Products by New Automatic Pretreatment Equipment (FASRAC) and GC-MS/MS. (2025). ResearchGate. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. (n.d.). NUCLEUS information resources. [Link]

  • Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. (2025). ResearchGate. [Link]

  • This compound | 1X10MG | C16H13Cl2N3O2 | 675710 | 117018-19-6. (n.d.). Dr. Ehrenstorfer. [Link]

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  • DG-SANTE Guidance Documents. (n.d.). eurl-pesticides.eu. [Link]

  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Determination. (n.d.). PubMed. [Link]

  • Development and validation of a multi-residue method for pesticide determination in honey using on-column liquid-liquid extraction and liquid chromatography-tandem mass spectrometry. (2007). PubMed. [Link]

  • Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry. (2019). Taylor & Francis Online. [Link]

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A Senior Application Scientist's Guide to Single-Laboratory Validation of Difenoconazole-Alcohol in Animal Tissues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview and a validated methodological framework for the quantitative analysis of difenoconazole-alcohol (CGA 205375) in various animal tissues. As researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of residue analysis is paramount for food safety, regulatory compliance, and toxicological assessments. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocol is a self-validating system grounded in established scientific principles.

Introduction: The "Why" of this compound Analysis

Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, which is crucial for the formation of fungal cell membranes.[2] When animals are exposed to difenoconazole, either directly or through the consumption of treated feed, it undergoes metabolic transformation.[3] The primary and most significant metabolite formed is 1-[2-chloro-4-(4-chloro-phenoxy)-phenyl]-2-(1,2,4-triazol)-1-yl-ethanol, commonly known as this compound or CGA 205375.[2][4]

Regulatory bodies worldwide mandate the monitoring of pesticide residues in animal-derived food products to protect consumer health.[5] For animal commodities, the residue definition for difenoconazole often includes the parent compound and its alcohol metabolite, CGA 205375.[6] Therefore, a robust, validated analytical method is not just a scientific requirement but a regulatory necessity. This guide provides the foundational knowledge and a practical protocol to establish such a method within a single laboratory.

Metabolic Fate and Tissue Distribution

Understanding the metabolic pathway of difenoconazole in livestock is critical for selecting the appropriate target analyte and tissue matrices for analysis. Difenoconazole is rapidly metabolized in animals like rats and goats.[2] The initial and principal metabolic step is the conversion to this compound (CGA 205375).[1] This metabolite, along with the parent compound, can then be distributed throughout the body.

Studies have shown that residue levels are typically highest in the liver, as it is the primary site of metabolism.[2][7] While difenoconazole has a tendency for fat-solubility, it is often a minor component of the total residue. Its metabolite, CGA 205375, is also considered fat-soluble, with residue concentrations in fat being approximately three times higher than in muscle.[2] Consequently, liver, kidney, fat, and muscle are the key tissues of interest for residue monitoring.[7][8]

Difenoconazole Metabolism Difenoconazole Difenoconazole (Parent Fungicide) Metabolism Animal Metabolism (e.g., in Liver via Alcohol Dehydrogenase) Difenoconazole->Metabolism Ingestion Difenoconazole_Alcohol This compound (CGA 205375) Major Metabolite Metabolism->Difenoconazole_Alcohol Hydrolysis Further_Metabolism Further Metabolism & Excretion Difenoconazole_Alcohol->Further_Metabolism

Caption: Metabolic conversion of Difenoconazole to its alcohol metabolite.

A Comparative Overview of Analytical Strategies

The choice of analytical instrumentation is a critical decision point. For compounds like this compound, the two most viable options are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureLC-MS/MSGC-MS/MSRationale & Recommendation
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.This compound has a hydroxyl group, making it polar and potentially less stable at high GC inlet temperatures. LC-MS/MS is inherently better suited for this analyte, avoiding the need for derivatization.
Matrix Effects Prone to ion suppression or enhancement from co-eluting matrix components.[9]Can also experience matrix effects, but often less pronounced for cleaner extracts.Both techniques require careful management of matrix effects, typically through matrix-matched calibration or the use of internal standards.[9][10]
Sensitivity & Selectivity Generally offers very high sensitivity (low limits of detection) and selectivity due to specific MRM transitions.[11][12]Also provides high sensitivity and selectivity.[13]For complex animal matrices, the superior selectivity of tandem MS on either platform is essential. LC-MS/MS often achieves lower detection limits for this class of compounds.[14]
Sample Throughput Modern UPLC systems allow for very fast run times, increasing throughput.Run times can be longer, especially if a complex temperature program is required.For routine monitoring laboratories, the speed of UPLC-MS/MS is a significant advantage.

The Pillars of a Trustworthy Method: Single-Laboratory Validation Parameters

A single-laboratory validation rigorously demonstrates that an analytical method is fit for its intended purpose. Each parameter addresses a specific question about the method's performance.[16]

  • Selectivity: Can the method distinguish the analyte from other components in the sample matrix? This is crucial to avoid false positives.

  • Linearity & Range: Does the instrument response correlate linearly with the analyte concentration over a defined range? This confirms the method's ability to quantify accurately at different levels.

  • Accuracy (or Trueness): How close are the measured values to the true value? This is often assessed through recovery studies using fortified (spiked) samples.

  • Precision: How close are repeated measurements to each other? This is evaluated at two levels:

    • Repeatability (Intra-day precision): Variation within a single day/run.

    • Reproducibility (Inter-day precision): Variation across different days/runs.[10]

  • Limit of Detection (LOD): What is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified?

  • Limit of Quantification (LOQ): What is the lowest concentration that can be measured with acceptable accuracy and precision?[12][14] This is the most critical value for regulatory purposes.

  • Recovery: How much of the analyte is successfully extracted from the sample matrix and measured? Acceptable recovery rates are typically within 70-120%.[17]

  • Matrix Effect: Does the sample matrix suppress or enhance the analyte signal? This must be quantified to ensure accurate results, especially in complex matrices like liver and fat.[9]

A Validated QuEChERS and LC-MS/MS Protocol for this compound

This section details a robust protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been successfully modified for various pesticide-matrix combinations.[15][18]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract the analyte from a complex matrix while removing interfering components. The QuEChERS approach accomplishes this through a two-step process: salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

QuEChERS Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Dispersive SPE Cleanup Homogenize 1. Homogenize Tissue (5-10g sample) AddSolvent 2. Add Acetonitrile & Internal Standard Homogenize->AddSolvent AddSalts 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) AddSolvent->AddSalts Vortex 4. Vortex/Shake AddSalts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer AddSorbents 7. Add d-SPE Sorbents (e.g., PSA, C18) Transfer->AddSorbents Vortex2 8. Vortex/Shake AddSorbents->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 FinalExtract 10. Final Extract for LC-MS/MS Analysis Centrifuge2->FinalExtract

Caption: The two-stage QuEChERS workflow for animal tissue analysis.

The choice of d-SPE sorbents is critical and depends on the matrix. Animal tissues are complex, containing fats, proteins, and other potential interferences.

SorbentTarget InterferencesApplicability to Animal Tissues
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, polar pigments.Essential. Removes a significant amount of fatty acids common in all tissue types.[10][15]
C18 (Octadecylsilane) Non-polar interferences, especially fats and lipids.Highly Recommended. Crucial for fatty matrices like adipose tissue and liver to reduce matrix effects and protect the analytical column.[10]
GCB (Graphitized Carbon Black) Pigments, sterols, planar molecules.Use with caution. GCB can sometimes cause loss of planar analytes like difenoconazole. Should be evaluated carefully if used.[15]
MgSO₄ (Anhydrous Magnesium Sulfate) Removes excess water, facilitates partitioning.Essential. Used in both the extraction and cleanup steps.[18]
Detailed Experimental Protocol

This protocol is a template and should be validated with the specific tissues and instrumentation used in your laboratory.

1. Reagents and Materials:

  • This compound certified reference standard.

  • Acetonitrile (ACN), LC-MS grade.

  • Water, LC-MS grade.

  • Formic Acid, LC-MS grade.

  • QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl).

  • d-SPE cleanup tubes containing 150mg MgSO₄, 50mg PSA, and 50mg C18 per mL of extract.

  • 50 mL and 2 mL centrifuge tubes.

2. Standard Preparation:

  • Prepare a stock solution of this compound in ACN (e.g., 1000 µg/mL).

  • Create a series of working standards by serial dilution.

  • Prepare matrix-matched calibration standards by spiking blank tissue extract with the working standards to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). This is critical to compensate for matrix effects.[9]

3. Sample Extraction and Cleanup:

  • Weigh 5 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.[18] For validation, use blank tissue fortified with known concentrations of the analyte.

  • Add 10 mL of ACN.

  • Add the QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.[18]

  • Transfer 1 mL of the upper ACN layer to a 2 mL d-SPE cleanup tube.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: A C18 column (e.g., ACQUITY HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable for retaining the analyte.[9]

  • Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) should be optimized for this compound to ensure identity confirmation.

Performance Data and Interpretation

After running the validation experiments (typically 5 replicates at 3-4 concentration levels), the data can be compiled. The following table shows representative performance data derived from similar pesticide validation studies.[10][11][17]

Validation ParameterTarget CriteriaTypical Performance
Linearity (r²) > 0.99≥ 0.995
LOD ---0.1 - 0.5 µg/kg
LOQ ≤ Lowest regulatory limit0.5 - 1.0 µg/kg[12]
Accuracy (Recovery %) 70 - 120%85 - 110%
Precision (RSD %)
- Repeatability≤ 15%< 10%
- Reproducibility≤ 20%< 15%
Matrix Effect (%) As low as possible-50% to +20% (compensated by matrix-matched standards)[9]

Conclusion

The single-laboratory validation of an analytical method for this compound in animal tissues is a meticulous but essential process. By pairing a robust extraction technique like QuEChERS with the sensitivity and selectivity of LC-MS/MS, laboratories can develop a method that is fit-for-purpose. The key to a trustworthy method lies not just in following the steps, but in understanding the scientific principles behind them—from metabolism and tissue distribution to the intricacies of matrix effects and chromatographic separation. This guide provides the framework and the rationale to empower researchers to build and validate methods with confidence, ensuring data integrity and contributing to a safer food supply.

References

  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. (2022). PubMed Central. Available at: [Link]

  • Difenoconazole & Degradates Independent Laboratory Validation in soil 46950214. (n.d.). EPA. Available at: [Link]

  • Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS. (n.d.). CNKI. Available at: [Link]

  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. (2024). MDPI. Available at: [Link]

  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Determination. (2024). PubMed. Available at: [Link]

  • Simultaneous determination and dissipation behaviour of thifluzamide and difenoconazole in grapes using a QuEChERS method with ultra high-performance liquid chromatography and tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Metabolomics and transcriptomics reveal the toxicity of difenoconazole to the early life stages of zebrafish (Danio rerio). (n.d.). ResearchGate. Available at: [Link]

  • Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. (2024). ACS Publications. Available at: [Link]

  • Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. (2024). PubMed. Available at: [Link]

  • Difenoconazole - JMPR 2005. (n.d.). inchem.org. Available at: [Link]

  • Typical GC-MS/MS chromatograms of difenoconazole and propiconazole: (A)... (n.d.). ResearchGate. Available at: [Link]

  • DIFENOCONAZOLE (224) The first draft was prepared by Professor Mi-Gyung Lee, Andong National University Republic of Korea EXPLAN. (n.d.). fao.org. Available at: [Link]

  • Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. (2023). PMC - NIH. Available at: [Link]

  • Method Development for the Determination of Commercial Formulation of Difenoconazole Fungicide Using UV-Visible Spectrophotometer. (2018). Omics Online. Available at: [Link]

  • DIFENOCONAZOLE (224) The first draft was prepared by Mr. Denis J. Hamilton Department of Primary Industries and EXPLANATION Dife. (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Environmental Chemistry Methods: Difenoconazole; 469501-28. (n.d.). US EPA. Available at: [Link]

  • Protocol for Tissue Sampling and Testing for Vertebrate Pesticides in Animals. (n.d.). Manaaki Whenua – Landcare Research. Available at: [Link]

  • This compound | C16H13Cl2N3O2 | CID 20070433. (n.d.). PubChem - NIH. Available at: [Link]

  • (PDF) Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. (2023). ResearchGate. Available at: [Link]

  • PESTICIDE RESIDUES. (2016). FSSAI. Available at: [Link]

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  • Livestock feeding studies. (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]

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Comparative Guide: Stereoselective Bioactivity Profiling of Difenoconazole-Alcohol (CGA 205375) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the stereoselective bioactivity of difenoconazole-alcohol isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stereochemical Imperative

Difenoconazole is a widely used triazole fungicide containing two chiral centers, resulting in four stereoisomers.[1][2][3] However, its primary environmental metabolite, This compound (CGA 205375) , formed via the hydrolysis of the dioxolane ring, retains a single chiral center, yielding two enantiomers: (R)-(+)-CGA 205375 and (S)-(-)-CGA 205375 .

For researchers and regulatory scientists, treating this metabolite as an achiral residue is a critical methodological flaw. Recent data indicates that while the parent compound’s efficacy is driven by the (2R,4S)-isomer, the metabolite’s environmental toxicity (bioactivity against non-targets) is highly stereoselective.[2] This guide outlines the protocols for separating, identifying, and assessing the bioactivity of these specific alcohol isomers, comparing them against the racemic parent compound and standard alternatives.

The Stereochemical Landscape: Parent vs. Metabolite

To assess bioactivity accurately, one must distinguish between the efficacy-driven parent isomers and the toxicity-driven metabolite enantiomers.

Structural Transformation & Chirality

The hydrolysis of the dioxolane ring in difenoconazole eliminates one chiral center, simplifying the stereochemistry from a diastereomeric quartet to an enantiomeric pair.

G Parent Parent: Difenoconazole (2 Chiral Centers, 4 Isomers) Target: CYP51 (Fungi) Hydrolysis Hydrolysis (Cleavage of Dioxolane Ring) Parent->Hydrolysis Metabolite Metabolite: this compound (CGA 205375) (1 Chiral Center, 2 Enantiomers) Hydrolysis->Metabolite R_Iso (R)-(+)-CGA 205375 Lower Toxicity Metabolite->R_Iso Chiral Separation S_Iso (S)-(-)-CGA 205375 High Oxidative Stress Metabolite->S_Iso Chiral Separation

Figure 1: The degradation pathway transforming the diastereomeric parent into the enantiomeric alcohol metabolite.[4]

Comparative Bioactivity & Toxicity Data

The following data synthesizes recent findings on the differential bioactivity of the alcohol metabolite isomers compared to the parent racemate.

Table 1: Comparative Efficacy and Toxicity Profile

Note: "Bioactivity" for the metabolite often refers to non-target toxicity, as fungicidal efficacy is significantly reduced post-hydrolysis.

Compound VariantTarget Efficacy (Fungi)Non-Target Toxicity (Earthworm/Zebrafish)Endocrine Disruption Potential
Racemic Difenoconazole High (Standard)Moderate (Baseline)Moderate
(2R,4S)-Difenoconazole Very High (Primary Active)LowLow
(2S,4S)-Difenoconazole LowHigh High
Racemic CGA 205375 (Alcohol)NegligibleModerateModerate
(S)-(-)-CGA 205375 NegligibleHigh (ROS Induction)High (Estrogenic Activity)
(R)-(+)-CGA 205375 NegligibleLowLow
Key Findings for Application Scientists:
  • The "S" Risk: The (S)-(-)-enantiomer of the alcohol metabolite induces significantly higher oxidative stress (ROS) and inhibition of antioxidant enzymes (SOD, CAT) in soil organisms compared to the (R)-enantiomer [1].

  • Bioaccumulation: While degradation rates are similar, the biological impact (transcriptomic alteration) is heavily skewed toward the S-enantiomer.

  • Regulatory Implication: Risk assessments relying solely on racemic metabolite data may underestimate the ecological impact of the S-enantiomer if enantioselective enrichment occurs in the environment.

Experimental Protocols

To replicate these findings or assess new formulations, the following self-validating protocols are recommended.

Protocol A: Chiral Separation of this compound (CGA 205375)

Objective: Isolate pure enantiomers for bioassay.[2] Validation: Enantiomeric Excess (ee) > 98%.

  • Instrumentation: HPLC with Diode Array Detector (DAD) or SFC (Supercritical Fluid Chromatography).

  • Stationary Phase: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) is the gold standard for this separation.

    • Alternative: Chiralpak AD-H can be used if resolution on OJ-H is insufficient for specific matrix extracts.

  • Mobile Phase (Normal Phase):

    • n-Hexane : Ethanol (90 : 10 v/v).[2][4][5]

    • Flow Rate: 0.8 mL/min.

    • Temperature: 20–25°C.[6]

  • Detection: UV at 220 nm.

  • Elution Order: typically, the (-)-enantiomer elutes before the (+)-enantiomer on OJ-H columns, but this must be confirmed via polarimetry.

Protocol B: Molecular Docking for Mechanism of Action

Objective: Predict binding affinity of isomers to CYP51 (Target) or CYP19 (Aromatase - Non-target).

  • Protein Preparation:

    • Retrieve Crystal Structure of CYP51 (e.g., PDB ID: 3LD6 or 5EAB).

    • Remove water molecules and native ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Construct 3D structures of (R)- and (S)-CGA 205375.

    • Minimize energy using MM2 force field.

  • Grid Generation: Center grid box on the heme iron (active site).

  • Docking Execution: Use AutoDock Vina or Glide (Schrödinger).

    • Metric: Binding Energy (kcal/mol). Look for a difference of >1.0 kcal/mol to suggest stereoselectivity.

  • Validation: Re-dock the native co-crystallized ligand; RMSD must be < 2.0 Å.

Mechanism of Action: Stereoselective Toxicity Pathways

The bioactivity of the alcohol metabolite is distinct from the parent. While the parent targets fungal membrane integrity, the alcohol metabolite's isomers interact differentially with oxidative stress pathways in non-target organisms.

Pathway S_Enantiomer (S)-(-)-CGA 205375 (Toxic Isomer) ROS ROS Generation (Superoxide/H2O2) S_Enantiomer->ROS Strong Induction Enzymes Antioxidant Enzyme Inhibition (SOD, CAT, GST) S_Enantiomer->Enzymes Inhibition R_Enantiomer (R)-(+)-CGA 205375 (Benign Isomer) R_Enantiomer->ROS Weak Induction Safety Minimal Physiological Impact R_Enantiomer->Safety Metabolic Clearance Toxicity Oxidative Damage & Developmental Toxicity ROS->Toxicity GeneExp Transcriptomic Alteration (Glutathione Metabolism Genes) Enzymes->GeneExp GeneExp->Toxicity

Figure 2: The stereoselective toxicity pathway in non-target organisms (e.g., Earthworms/Zebrafish).

Comparison with Alternatives

When selecting a fungicide or designing a residue study, consider how Difenoconazole compares to alternatives regarding stereoselectivity.

FeatureDifenoconazole (Parent + Metabolite)Tebuconazole (Alternative)Single-Isomer Formulations (Future State)
Chirality 2 Centers (4 Isomers)1 Center (2 Isomers)Single Isomer (Enantiopure)
Metabolite Complexity High (Alcohol metabolite is chiral)Moderate (Alcohol metabolite is achiral/symmetric in some pathways)Low (Predictable breakdown)
Ecotox Risk High (Due to (2S,4S)-parent and (S)-metabolite)ModerateLowest (Toxic isomers removed)
Analytical Burden High (Requires chiral separation of both parent and metabolite)ModerateLow

Recommendation: For high-precision environmental impact assessments, researchers should prioritize enantioselective analysis of the alcohol metabolite (CGA 205375). Relying on achiral analysis masks the specific risk posed by the (S)-enantiomer, potentially leading to regulatory blind spots.

References

  • Stereoselective toxicity and metabolic impacts of this compound enantiomers in earthworms. Ecotoxicology and Environmental Safety, 2025.

  • Chiral Triazole Fungicide Difenoconazole: Absolute Stereochemistry, Stereoselective Bioactivity. Environmental Science & Technology, 2013.[4][7]

  • Stereoselective effects of fungicide difenoconazole and its four stereoisomers on gut barrier. Environment International, 2022.

  • Molecular Docking Analysis of Some Azole Derivatives with CYP51. International Journal of Engineering Science Invention, 2013.

  • This compound (CGA 205375) Compound Summary. PubChem, NIH.

Sources

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